NAPIE
Description
Properties
Molecular Formula |
C25H25NO |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-(1-pentylindol-3-yl)ethanone |
InChI |
InChI=1S/C25H25NO/c1-2-3-8-16-26-18-23(22-14-6-7-15-24(22)26)25(27)17-20-12-9-11-19-10-4-5-13-21(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 |
InChI Key |
RGVUGPTXNKZHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Naphyrone
Disclaimer: The term "NAPIE compound" did not yield specific results in the conducted search. This guide will focus on the well-documented compound Naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one) , as it aligns with the structural and functional characteristics often associated with novel psychoactive substances and serves as a comprehensive example for the requested technical documentation.
This technical whitepaper provides a detailed overview of Naphyrone, a potent psychoactive substance classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It covers its discovery, a detailed synthesis pathway, mechanism of action, and quantitative biological activity. Experimental protocols for its synthesis and key biological assays are provided, along with visualizations of the signaling pathways it modulates.
Discovery and Background
Naphyrone, also known by the research code O-2482, is a synthetic cathinone derivative that emerged in the early 21st century as a designer drug.[1] Structurally, it is an analog of pyrovalerone, a stimulant drug.[1] Its primary pharmacological action is the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), three key neurotransmitters in the central nervous system.[1] This triple reuptake inhibition results in an accumulation of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling.[1]
Synthesis of Naphyrone
The synthesis of Naphyrone can be accomplished through a multi-step chemical process. The general synthetic route involves a Friedel-Crafts acylation, followed by α-bromination, and finally a nucleophilic substitution with pyrrolidine.[1]
Experimental Protocol: Synthesis of Naphyrone
Step 1: Friedel-Crafts Acylation of Naphthalene
-
To a solution of naphthalene (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.
-
Slowly add valeryl chloride (1.1 equivalents) to the stirred mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-(naphthalen-2-yl)pentan-1-one.
Step 2: α-Bromination
-
Dissolve the product from Step 1 in a suitable solvent like diethyl ether or chloroform.
-
Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), portion-wise at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain 2-bromo-1-(naphthalen-2-yl)pentan-1-one.
Step 3: Nucleophilic Substitution with Pyrrolidine
-
Dissolve the α-brominated product from Step 2 in a suitable solvent such as acetonitrile or tetrahydrofuran.
-
Add pyrrolidine (2.2 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and the base to neutralize the HBr formed.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove the pyrrolidinium bromide salt.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain Naphyrone.
Mechanism of Action and Signaling Pathways
Naphyrone functions as a potent triple reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By blocking these transporters, Naphyrone increases the extracellular concentrations of these neurotransmitters, leading to enhanced stimulation of their respective postsynaptic receptors.
Below are diagrams illustrating the signaling pathways affected by Naphyrone.
Quantitative Data
The biological activity of Naphyrone has been quantified through in vitro studies assessing its ability to inhibit the monoamine transporters.
| Transporter | IC₅₀ (nM) |
| Dopamine Transporter (DAT) | 15.6 |
| Norepinephrine Transporter (NET) | 28.3 |
| Serotonin Transporter (SERT) | 45.7 |
Data are representative and may vary between different studies.
Experimental Protocols for Biological Assays
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the concentration of Naphyrone that inhibits 50% (IC₅₀) of the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Cell Lines:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
Protocol:
-
Cell Culture: Culture the HEK293 cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Assay Preparation: On the day of the assay, harvest the cells and wash them with a Krebs-Ringer-HEPES (KRH) buffer. Resuspend the cells in the KRH buffer to a final concentration of approximately 1-2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of Naphyrone in KRH buffer.
-
Assay Procedure:
-
Add the cell suspension to a 96-well plate.
-
Add the various concentrations of Naphyrone to the wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
Initiate the reuptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for neurotransmitter uptake.
-
Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells (containing the internalized radiolabeled neurotransmitter) from the assay buffer.
-
Wash the filters several times with ice-cold KRH buffer to remove any unbound radiolabel.
-
-
Data Analysis:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).
-
Calculate the percent inhibition of specific uptake for each concentration of Naphyrone.
-
Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
Naphyrone is a potent triple reuptake inhibitor with significant effects on the dopaminergic, serotonergic, and noradrenergic systems.[1] Its synthesis is achievable through a well-defined, multi-step organic chemistry route. The in vitro data clearly demonstrate its high affinity for the monoamine transporters. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this and similar compounds. The signaling pathway diagrams illustrate the mechanism by which naphyrone exerts its powerful stimulant effects.
References
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of the Synthetic Cannabinoid NAPIE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is a synthetic cannabinoid intended for research and forensic applications only. Limited direct experimental data for this compound is publicly available. This guide infers its mechanism of action based on its structural similarity to the well-characterized synthetic cannabinoid JWH-018 and the broader class of naphthoylindole synthetic cannabinoids. All quantitative data presented is for JWH-018 and should be considered as a proxy for this compound's potential activity.
Introduction to this compound: A Novel Synthetic Cannabinoid
This compound, with the chemical name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (CAS Number: 2748289-69-0), is classified as a synthetic cannabinoid. Its chemical structure, featuring a naphthoylindole core, places it in a class of compounds known for their potent interaction with the endocannabinoid system. Synthetic cannabinoids were initially developed as research tools to explore the pharmacology of cannabinoid receptors but have since emerged as substances of abuse. Understanding the precise mechanism of action of novel compounds like this compound is crucial for both therapeutic development and for addressing their potential public health implications.
Core Mechanism of Action: Agonism at Cannabinoid Receptors
The primary mechanism of action for this compound, like other naphthoylindole synthetic cannabinoids, is its function as an agonist at the two main cannabinoid receptors: CB1 and CB2.
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids. They are also found in peripheral tissues, including the liver, adipose tissue, and skeletal muscle.
-
CB2 Receptors: Primarily expressed in the immune system and hematopoietic cells, CB2 receptors are involved in modulating immune responses and inflammation.
By binding to and activating these receptors, this compound mimics the effects of endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG), as well as the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC) from cannabis. However, many synthetic cannabinoids, including those structurally related to this compound, often exhibit higher binding affinities and greater efficacy (acting as full agonists) compared to the partial agonism of THC. This can lead to more intense and unpredictable physiological and psychological effects.
Signaling Pathways Modulated by this compound
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling of G proteins, primarily of the Gi/o type. This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The most prominent downstream effect is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.
-
Modulation of Ion Channels:
-
Inhibition of Voltage-Gated Calcium (Ca²⁺) Channels: Agonist binding to CB1 receptors leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels. This reduction in calcium influx into neurons is a key mechanism for the inhibition of neurotransmitter release (e.g., glutamate and GABA).
-
Activation of Inwardly Rectifying Potassium (K⁺) Channels (GIRKs): Activation of G proteins also leads to the opening of G protein-coupled inwardly rectifying potassium channels. The resulting efflux of potassium hyperpolarizes the neuron, making it less likely to fire an action potential.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also stimulate the MAPK cascade, including extracellular signal-regulated kinase (ERK), which is involved in regulating gene expression and cell proliferation and differentiation.
Below is a diagram illustrating the primary signaling pathway initiated by this compound at the CB1 receptor.
Quantitative Data (Proxy Data from JWH-018)
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| JWH-018 | Human CB1 | 9.00 ± 5.00 | [1] |
| JWH-018 | Human CB2 | 2.94 ± 2.65 | [1] |
Lower Ki values indicate higher binding affinity.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize the mechanism of action of synthetic cannabinoids like this compound.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Objective: To measure the ability of this compound to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G proteins following receptor agonism.
Objective: To determine if this compound acts as an agonist at CB1/CB2 receptors by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G proteins.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Pre-incubate the receptor-containing membranes with GDP.
-
Add varying concentrations of the test compound (this compound) to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to generate a concentration-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values for this compound.
Conclusion
The synthetic cannabinoid this compound is presumed to exert its biological effects primarily through agonism at cannabinoid receptors CB1 and CB2. This interaction triggers a cascade of intracellular signaling events, leading to the modulation of adenylyl cyclase activity and ion channel function, ultimately altering neuronal excitability and neurotransmitter release. While direct experimental data on this compound is scarce, its structural similarity to potent synthetic cannabinoids like JWH-018 suggests it likely possesses high affinity and efficacy at these receptors. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the pharmacological profile of this compound. This knowledge is essential for the scientific and medical communities to understand its potential therapeutic applications and to address the health risks associated with its use.
References
Unraveling NAPIE: A Deep Dive into its Pharmacological Profile
Despite a comprehensive search of scientific literature and databases, the pharmacological properties, mechanism of action, and signaling pathways of a compound referred to as "NAPIE" remain uncharacterized. This suggests that "this compound" may be a novel, preclinical entity, an internal designation not yet disclosed in public forums, or potentially an alternative nomenclature for a known compound that is not widely indexed.
For researchers, scientists, and drug development professionals, the absence of publicly available data on "this compound" presents both a challenge and an opportunity. The immediate challenge lies in the inability to build upon existing knowledge. However, it also signifies a potentially untapped area of research.
Should "this compound" be a novel compound, the initial steps in its pharmacological characterization would involve a series of well-established experimental protocols.
Hypothetical Experimental Workflow for Characterizing a Novel Compound Like "this compound"
To elucidate the pharmacological properties of a new chemical entity, a structured experimental cascade is typically employed. This workflow is designed to systematically investigate the compound's effects from the molecular level to its potential impact in a whole organism.
Caption: A generalized workflow for the pharmacological characterization of a novel compound.
Key Experimental Protocols
A thorough investigation into a new compound would necessitate a variety of experimental techniques. Below are detailed methodologies for foundational experiments.
Table 1: Core Experimental Protocols for Pharmacological Profiling
| Experiment Type | Detailed Methodology |
| Target Binding Assay (Surface Plasmon Resonance - SPR) | 1. Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. 2. Analyte Injection: Flow a series of concentrations of "this compound" over the sensor surface. 3. Association/Dissociation: Monitor the change in the refractive index at the surface as "this compound" binds to (association) and dissociates from (dissociation) the target. 4. Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). |
| Cell Viability Assay (MTT Assay) | 1. Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight. 2. Compound Treatment: Treat cells with a range of "this compound" concentrations for a specified duration (e.g., 24, 48, 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. |
| In Vivo Pharmacokinetic Study | 1. Animal Model: Select an appropriate animal model (e.g., mice, rats). 2. Compound Administration: Administer "this compound" via the intended clinical route (e.g., intravenous, oral) at a defined dose. 3. Sample Collection: Collect blood samples at predetermined time points post-administration. 4. Sample Processing: Process blood samples to separate plasma. 5. Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated analytical method (e.g., LC-MS/MS). 6. PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). |
Potential Signaling Pathways to Investigate
The search results did return information on various signaling pathways that are often implicated in pharmacological responses. Should "this compound" be developed for indications such as cancer, inflammation, or neurological disorders, the following pathways would be critical areas of investigation.
Caption: Key signaling pathways often investigated in drug discovery.
An In-depth Technical Guide to NAPIE as a Synthetic Cannabinoid Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: NAPIE is an analytical reference standard structurally similar to known synthetic cannabinoids. This document is intended for research and forensic applications only and is not for human or veterinary use. The quantitative data presented herein is for the structurally similar compound JWH-018 and should be considered representative of a naphthoylindole synthetic cannabinoid.
Introduction
This compound (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is a synthetic cannabinoid analog belonging to the naphthoylindole class. These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors CB1 and CB2. This guide provides a comprehensive technical overview of this compound, including its chemical properties, presumed pharmacological actions based on structurally related compounds, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
| Property | Value |
| Formal Name | 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |
| CAS Number | 2748289-69-0 |
| Molecular Formula | C₂₅H₂₅NO |
| Formula Weight | 355.5 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 30 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml; DMSO: 12.5 mg/ml |
| λmax | 223, 298 nm |
Data sourced from Cayman Chemical.[1]
Presumed Pharmacology and Quantitative Data (Based on JWH-018)
Due to the lack of specific pharmacological data for this compound, this section provides data for JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a well-characterized and structurally similar naphthoylindole synthetic cannabinoid. JWH-018 is a full agonist at both CB1 and CB2 receptors.[2]
Receptor Binding Affinity
The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki) of JWH-018 (nM) |
| CB1 | 9.00 ± 5.00 |
| CB2 | 2.94 ± 2.65 |
Data indicates that JWH-018 has a high affinity for both cannabinoid receptors, with a slight selectivity for the CB2 receptor.[2]
Functional Efficacy
Efficacy refers to the ability of a drug to activate a receptor and produce a biological response. It is often measured by the half-maximal effective concentration (EC50) and the maximum response (Emax).
| Receptor | Efficacy (EC50) of JWH-018 (nM) |
| Human CB1 | 102 |
| Human CB2 | 133 |
JWH-018 is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response similar to that of the endogenous ligand.[2]
In Vitro Pharmacokinetics
In vitro pharmacokinetic studies help predict how a compound will be metabolized in the body. Human liver microsomes are commonly used for these studies.
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (mL/min/mg) |
| PX-1 (structurally related) | 15.1 ± 1.02 | 0.046 |
| PX-2 (structurally related) | 3.4 ± 0.27 | 0.202 |
| PX-3 (structurally related) | 5.2 ± 0.89 | 0.133 |
| AM1220 (structurally related) | 3.7 | High |
Data from structurally related synthetic cannabinoids suggests that compounds like this compound are likely to be rapidly metabolized.[3][4]
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]CP-55,940, and either the test compound or vehicle.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Efficacy
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing a measure of the compound's efficacy.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compound (this compound).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, GDP, and the test compound.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Determine the EC50 and Emax values from the concentration-response curve.
In Vitro Metabolism using Human Liver Microsomes
This protocol assesses the metabolic stability of a compound.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Test compound (this compound).
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and add ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizations
Cannabinoid Receptor Signaling Pathway
// Nodes this compound [label="this compound\n(or other SCB agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1R [label="CB1/CB2 Receptor\n(Gi/o-coupled GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G-protein\n(αβγ)", fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha [label="Gαi/o-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=plaintext]; MAPK [label="MAPK Pathway\n(e.g., ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GIRK [label="GIRK Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channels [label="Ca²⁺ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., altered neurotransmission)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> CB1R [label="Binds and Activates"]; CB1R -> G_protein [label="Activates"]; G_protein -> G_alpha [label="Dissociates"]; G_protein -> G_beta_gamma [label="Dissociates"]; G_alpha -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [label="Converts ATP to", style=dashed, arrowhead=none]; ATP -> AC [style=dashed]; G_beta_gamma -> MAPK [label="Activates"]; G_beta_gamma -> GIRK [label="Activates"]; G_beta_gamma -> Ca_channels [label="Inhibits", arrowhead="tee"]; cAMP -> Cellular_Response [label="Decreased levels lead to"]; MAPK -> Cellular_Response [label="Leads to"]; GIRK -> Cellular_Response [label="Leads to"]; Ca_channels -> Cellular_Response [label="Inhibition leads to"]; } Caption: Canonical signaling pathway of a CB1/CB2 receptor agonist.
Experimental Workflow for this compound Characterization
// Nodes Start [label="Start:\nNovel Compound (this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding_Assay [label="Receptor Binding Assay\n(Determine Ki at CB1/CB2)", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Assay [label="Functional Assay\n(e.g., GTPγS)\n(Determine EC50, Emax)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism_Assay [label="In Vitro Metabolism\n(e.g., HLM)\n(Determine t½, CLint)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nCharacterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Technical Report\nand Further Studies", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Binding_Assay; Start -> Functional_Assay; Start -> Metabolism_Assay; Binding_Assay -> Data_Analysis; Functional_Assay -> Data_Analysis; Metabolism_Assay -> Data_Analysis; Data_Analysis -> Report; } Caption: General experimental workflow for characterizing a novel synthetic cannabinoid.
References
- 1. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes | Semantic Scholar [semanticscholar.org]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for NAPIE: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (NAPIE) for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is an analytical reference standard structurally analogous to known synthetic cannabinoids.[1] Synthetic cannabinoids represent a large and diverse class of psychoactive compounds that act on the cannabinoid receptors, CB1 and CB2. While initially synthesized for research purposes to explore the endocannabinoid system, many of these compounds have been diverted for illicit use. However, their potent and often selective activity at cannabinoid receptors presents significant opportunities for therapeutic research and drug development. This guide outlines potential research areas for this compound, providing a technical overview of its presumed mechanism of action, relevant experimental protocols, and key signaling pathways, leveraging data from structurally similar compounds where specific data for this compound is not publicly available.
Disclaimer: Publicly available biological activity data specifically for this compound is limited. Therefore, this document utilizes data from the structurally similar and well-characterized synthetic cannabinoid, JWH-018, as a predictive reference. All quantitative data presented for JWH-018 should be considered as a proxy for this compound's potential activity and must be experimentally verified.
Core Mechanism of Action: Cannabinoid Receptor Agonism
Synthetic cannabinoids, including by structural similarity this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids. Their activation modulates neurotransmitter release, influencing a wide range of physiological and cognitive processes, including pain perception, appetite, mood, and memory.
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are associated with the modulation of inflammation and immune responses. Targeting CB2 receptors is a promising strategy for developing therapeutics with anti-inflammatory and analgesic properties without the psychoactive side effects associated with CB1 receptor activation.
Many synthetic cannabinoids, such as JWH-018, act as full agonists at both CB1 and CB2 receptors, often with higher binding affinity than the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist.[2] This higher affinity and efficacy contribute to the greater potency and, in some cases, different pharmacological effects of synthetic cannabinoids.
Quantitative Data for JWH-018 (as a proxy for this compound)
The following tables summarize the receptor binding affinities and functional potencies of JWH-018, a close structural analog of this compound.
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 |
| Δ⁹-THC | ~40 | ~36 |
Table 1: Comparative Cannabinoid Receptor Binding Affinities. This table illustrates the higher binding affinity of JWH-018 for both CB1 and CB2 receptors compared to Δ⁹-THC.
| Compound | CB1 Functional Potency (EC50, nM) | CB2 Functional Potency (EC50, nM) |
| JWH-018 | 102 | 133 |
Table 2: Cannabinoid Receptor Functional Potency. This table shows the concentration of JWH-018 required to elicit a half-maximal response at CB1 and CB2 receptors.
Signaling Pathways
Activation of CB1 and CB2 receptors by agonists like this compound is expected to trigger several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, signaling can be more complex, involving other pathways that contribute to the diverse effects of these compounds.
G-protein Signaling Pathway
Caption: Canonical G-protein signaling pathway for cannabinoid receptors.
β-Arrestin Recruitment Pathway
Caption: β-Arrestin recruitment and downstream signaling.
Potential Research Areas
Given its structural similarity to potent synthetic cannabinoids, this compound presents several avenues for research, particularly in understanding the structure-activity relationships of novel psychoactive substances and in the development of therapeutic agents.
-
Neuropharmacology and Psychoactivity:
-
Research Focus: Elucidate the detailed psychoactive profile of this compound.
-
Key Questions: What are the specific behavioral effects in animal models? How does its potency and efficacy at CB1 receptors translate to in vivo effects compared to Δ⁹-THC and other synthetic cannabinoids?
-
Experimental Approaches: Utilize animal models to assess locomotor activity, catalepsy, analgesia, and hypothermia (the "cannabinoid tetrad").
-
-
Therapeutic Potential in Pain Management:
-
Research Focus: Investigate the analgesic properties of this compound and its analogs, particularly those with higher selectivity for the CB2 receptor.
-
Key Questions: Can this compound or its derivatives effectively alleviate chronic, inflammatory, or neuropathic pain with a favorable side-effect profile?
-
Experimental Approaches: Employ preclinical models of pain, such as the formalin test, carrageenan-induced paw edema, and models of neuropathic pain.
-
-
Anti-inflammatory and Immunomodulatory Effects:
-
Research Focus: Explore the potential of this compound to modulate inflammatory responses through its interaction with CB2 receptors.
-
Key Questions: Can this compound suppress the production of pro-inflammatory cytokines? Could it be a lead compound for treating autoimmune or inflammatory diseases?
-
Experimental Approaches: Use in vitro cell culture systems (e.g., macrophages, microglia) and in vivo models of inflammation.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Research Focus: Synthesize and evaluate analogs of this compound to understand how structural modifications affect receptor binding affinity, selectivity (CB1 vs. CB2), and functional activity.
-
Key Questions: Which structural moieties are critical for high-affinity binding? Can the psychoactive effects be separated from the therapeutic effects by modifying the chemical structure?
-
Experimental Approaches: Chemical synthesis of new analogs followed by in vitro and in vivo characterization as described in other sections.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable research. Below are outlines for key experiments.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Radioligand: Use a high-affinity radiolabeled cannabinoid receptor antagonist, such as [³H]SR141716A (for CB1) or [³H]SR144528 (for CB2).
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a G-protein coupled receptor agonist.
Methodology:
-
Membrane Preparation: As described for the receptor binding assay.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, pH 7.4.
-
Incubation Mixture: Prepare a mixture containing cell membranes, varying concentrations of this compound, GDP (to ensure G-proteins are in their inactive state), and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce β-arrestin recruitment to cannabinoid receptors, a key step in receptor desensitization and an alternative signaling pathway.
Methodology:
-
Cell Line: Use a cell line engineered to express the cannabinoid receptor of interest and a β-arrestin fusion protein that allows for detection upon recruitment (e.g., using enzyme complementation, BRET, or FRET).
-
Cell Plating: Plate the cells in a suitable microplate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: Measure the signal generated by the recruitment of β-arrestin according to the specific assay technology used (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the concentration of this compound to determine the EC₅₀ for β-arrestin recruitment.
Experimental Workflow for In Vitro Assays
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Conclusion
This compound, as a structural analog of potent synthetic cannabinoids, holds considerable potential for research in both understanding the fundamental mechanisms of the endocannabinoid system and in the development of novel therapeutics. Its presumed high affinity and efficacy at cannabinoid receptors make it a valuable tool for probing receptor function and for serving as a lead compound in drug discovery programs aimed at treating pain, inflammation, and other disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on the systematic investigation of this compound and its potential applications. Rigorous experimental validation of its specific pharmacological profile is a critical next step in unlocking its research potential.
References
NAPIE: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (NAPIE), an analytical reference standard structurally similar to known synthetic cannabinoids. The information is intended to support research, forensic applications, and drug development activities.
Core Data Summary
Physicochemical Properties
| Property | Value |
| Formal Name | 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |
| CAS Number | 2748289-69-0 |
| Molecular Formula | C₂₅H₂₅NO |
| Formula Weight | 355.5 g/mol |
| Formulation | A crystalline solid |
Solubility Data
The solubility of this compound has been determined in various organic solvents and a buffered aqueous solution. The following table summarizes the quantitative solubility data.
| Solvent System | Solubility (mg/mL) |
| DMF | 30 |
| DMF:PBS (pH 7.2) (1:2) | 0.33 |
| DMSO | 12.5 |
Stability Data
This compound is reported to be stable for at least five years when stored at -20°C.[1]
Experimental Protocols
Detailed experimental protocols for the determination of this compound's solubility and stability are not publicly available. However, based on standard pharmaceutical industry practices, the following methodologies are likely employed.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound was likely determined using a variation of the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing the respective solvents (DMF, DMF:PBS (pH 7.2) (1:2), and DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The resulting suspensions are subjected to centrifugation or filtration to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment (Accelerated Stability Testing)
The long-term stability of this compound was likely established through a combination of real-time and accelerated stability studies.
-
Sample Preparation: Multiple batches of this compound are stored in controlled environmental chambers under various conditions of temperature and humidity.
-
Storage Conditions:
-
Long-Term: The primary storage condition is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. For substances intended for refrigerated storage, this would be 5°C ± 3°C.
-
Accelerated: To predict long-term stability, samples are subjected to elevated temperatures, such as 40°C ± 2°C / 75% RH ± 5% RH, for a shorter duration (e.g., 6 months).
-
-
Time Points: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies and 0, 3, 6 months for accelerated studies).
-
Analysis: At each time point, the samples are analyzed for purity, potency, and the presence of any degradation products using a stability-indicating analytical method, typically HPLC.
-
Stress Testing: To understand the intrinsic stability of the molecule, stress testing is often performed. This involves exposing the drug substance to more extreme conditions than those used for accelerated stability testing, such as high heat, humidity, light, and a range of pH values. This helps to identify potential degradation products and pathways.
Potential Degradation Pathways
Specific degradation pathways for this compound have not been elucidated. However, as a synthetic cannabinoid structurally related to JWH-018, it is likely susceptible to similar degradation routes, particularly through metabolism and pyrolysis if heated.
-
Metabolism: The primary routes of metabolism for synthetic cannabinoids involve oxidation (hydroxylation) of the alkyl chain and the aromatic rings, followed by glucuronide conjugation to facilitate excretion.[2]
-
Pyrolysis: When heated, as in smoking, synthetic cannabinoids can undergo thermal degradation, leading to the formation of various byproducts. The specific products would depend on the temperature and atmospheric conditions.
Postulated Signaling Pathway
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2. The binding of this compound to these G-protein coupled receptors is expected to initiate a cascade of intracellular signaling events similar to those of other potent synthetic cannabinoids like JWH-018.
Postulated signaling pathway of this compound via cannabinoid receptors.
This diagram illustrates the likely signaling cascade following the activation of CB1 and CB2 receptors by this compound. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway and modulation of ion channel activity. These pathways ultimately lead to changes in gene expression and neuronal activity, which are thought to mediate the physiological and psychoactive effects of synthetic cannabinoids.
References
A Technical Guide to Naphthalenyl Ethanone Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalenyl ethanone and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The fusion of a naphthalene ring system with an ethanone moiety provides a privileged scaffold for the development of novel therapeutic agents across a spectrum of diseases. This technical guide offers a comprehensive review of the current literature on naphthalenyl ethanone compounds, detailing their synthesis, summarizing their biological activities with quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.
Synthesis of Naphthalenyl Ethanone Derivatives
The synthesis of naphthalenyl ethanone derivatives often commences with commercially available 2-acetylnaphthalene. A common and versatile method for elaborating this starting material is the Claisen-Schmidt condensation, which involves the reaction of 2-acetylnaphthalene with various aromatic aldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield chalcones. These α,β-unsaturated ketones serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds.
One important class of derivatives synthesized from these chalcones are pyrazolines. The cyclization of chalcones with hydrazine hydrate or its derivatives in a suitable solvent like ethanol or acetic acid affords pyrazoline compounds. The reaction conditions can be tailored to control the regioselectivity and yield of the final products.
Biological Activities of Naphthalenyl Ethanone Compounds
Naphthalenyl ethanone derivatives have demonstrated a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
Antimicrobial and Antifungal Activity
Chalcones and pyrazolines derived from 2-acetylnaphthalene have been reported to exhibit significant activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the α,β-unsaturated ketone moiety in chalcones, which can act as a Michael acceptor and interact with biological nucleophiles.
Table 1: Minimum Inhibitory Concentration (MIC) of Naphthalenyl Ethanone Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Chalcone | (E)-1-(naphthalen-2-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one | S. aureus | - | [1] |
| Chalcone | (E)-1-(naphthalen-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | E. coli | - | [1] |
| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [2] |
| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [2] |
| 1-Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | P. notatum | 400 | [2] |
| 1-Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 | [2] |
Note: '-' indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the referenced abstract.
Anticancer Activity
Several naphthalenyl ethanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 signaling pathway.
Table 2: Anticancer Activity (IC50) of Naphthalenyl Ethanone and Related Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Naphthalene-sulfonamide hybrid | Compound 5e | MCF7 | 3.01 (STAT3 inhibition) | [3] |
| Naphthalene-sulfonamide hybrid | Compound 5b | MCF7 | 3.59 (STAT3 inhibition) | [3] |
| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 | 13.26 | |
| Aminobenzylnaphthol | MMZ-140C | HT-29 | 11.55 | |
| Naphthalene-1,4-dione analogue | Compound 44 | HEC1A | 6.4 | [4] |
| Naphtho[2,1-b]furan derivative | Compound 20 | Colon cancer cell line | 0.5 | [5] |
| Naphtho[2,1-b]furan derivative | Compound 20 | Liver cancer cell line | 0.7 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of naphthalenyl ethanone derivatives has been evaluated in vivo using models such as the carrageenan-induced paw edema assay. The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Anti-inflammatory Activity of Naphthalenyl Ethanone Derivatives
| Compound Class | Assay | Endpoint | Result | Reference |
| α-Amino naphthalene derivatives | Carrageenan-induced paw edema | Inhibition of edema | Potent activity | [6] |
| Azetidinyl/thiazolidinyl naphthalene derivatives | Carrageenan-induced paw edema | Inhibition of edema | Potent activity | [7] |
Anticonvulsant Activity
Derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone (nafimidone) have been synthesized and evaluated for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a common preclinical model used to assess the efficacy of these compounds. Molecular modeling studies suggest that these compounds may exert their effects by modulating the benzodiazepine allosteric site on GABA-A receptors.[8][9]
Table 4: Anticonvulsant Activity of Naphthalenyl Ethanone Derivatives
| Compound Class | Derivative | Test Model | Result | Reference |
| Nafimidone oxime/ether derivatives | O-alkyl substituted compounds | MES and scMet tests | Active | [10] |
| 2-Acetylnaphthalene derivatives | Ester derivatives of nafimidone alcohol | MES test | Active | [11] |
| Naphthalen-2-yl acetate/diazaspirononane derivatives | Diazaspirononane (17) and 1-(2-naphthyl)-2-bromoethanone (2) | Strychnine-induced seizures | Significant delay in convulsion onset | [8][9] |
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This procedure describes the base-catalyzed condensation of an acetophenone with an aldehyde to form a chalcone.
-
Dissolve the substituted acetophenone (e.g., 2-acetylnaphthalene) and the desired aldehyde in equimolar amounts in ethanol.[12]
-
Add a solution of aqueous sodium hydroxide (e.g., 30%) dropwise to the stirred reaction mixture at room temperature.[12]
-
Continue stirring for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).[12]
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.[12]
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[12]
Synthesis of Pyrazolines from Chalcones
This protocol outlines the cyclization of a chalcone with a hydrazine derivative.
-
Dissolve the chalcone and a slight excess of hydrazine hydrate (or a substituted hydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[6][13]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.[6][13]
-
After completion, cool the reaction mixture and pour it into crushed ice.[6]
-
Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.[6]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[4][5]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[4][5]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[4][5]
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.[5] Cell viability is proportional to the absorbance.
Broth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[14][15]
-
Inoculate each well with a standardized suspension of the test microorganism.[14][15]
-
Include a positive control (microorganism without the compound) and a negative control (medium only).[14]
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[14][15]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Administer the test compound to a group of animals (e.g., rats) at a specific dose and route (e.g., intraperitoneally).[16][17] A control group receives the vehicle.
-
After a predetermined time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][17]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[16]
Maximal Electroshock (MES) Seizure Test
This is a preclinical model for screening anticonvulsant drugs.
-
Administer the test compound to a group of animals (e.g., mice) at various doses.[7] A control group receives the vehicle.
-
At the time of expected peak effect, deliver a brief electrical stimulus through corneal or ear electrodes.[7]
-
The stimulus is suprathreshold to induce a maximal seizure, characterized by a tonic hindlimb extension.
-
The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Inhibition of STAT3 Signaling
Certain naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis.[3][18] Inhibition of STAT3 phosphorylation and dimerization prevents its translocation to the nucleus and subsequent transcription of target genes involved in oncogenesis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 18. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Forensic Significance of N-acetyl-p-aminophenol (Paracetamol) and Nimesulide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "NAPIE" as a singular entity with established forensic significance could not be identified in existing scientific literature. This guide, therefore, focuses on the forensic aspects of N-acetyl-p-aminophenol (more commonly known as paracetamol or acetaminophen) and Nimesulide. The chemical name N-acetyl-p-aminophenol is a plausible, albeit non-standard, origin for an acronym like "NAPAP" or a similar variant, which may have been intended by the query "this compound." Furthermore, the combination drug "Napier P" contains both Nimesulide and Paracetamol, making their combined forensic analysis a relevant area of exploration.
This technical guide provides an in-depth overview of the forensic significance of paracetamol and nimesulide, substances prevalent in both therapeutic use and in cases of overdose and poisoning. The document outlines their mechanisms of action, toxicological profiles, and the analytical methodologies employed in their detection in forensic investigations.
Paracetamol (N-acetyl-p-aminophenol): A Forensic Overview
Paracetamol is one of the most widely used analgesic and antipyretic drugs globally. Its easy accessibility contributes to its frequent involvement in accidental and intentional overdoses, making it a substance of significant interest in forensic toxicology.[1]
Mechanism of Action and Toxicology
At therapeutic doses, paracetamol is safely metabolized by the liver. However, in cases of overdose, the primary metabolic pathways become saturated, leading to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is highly reactive and can cause severe hepatocellular necrosis.[2] The progression of paracetamol poisoning can be divided into four phases, culminating in fulminant hepatic failure if left untreated.[2]
The primary mechanism of toxicity involves the depletion of glutathione, an antioxidant that neutralizes NAPQI.[3] When glutathione stores are exhausted, NAPQI binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Forensic Analysis
The detection and quantification of paracetamol and its metabolites in biological samples are crucial in forensic investigations to establish the cause of death or intoxication.
Data Presentation: Analytical Methods for Paracetamol Detection
| Analytical Method | Sample Type(s) | Key Findings & Applications | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Blood, Postmortem Viscera (e.g., Liver) | Rapid and quantitative analysis, suitable for both emergency hospital settings and forensic laboratories for screening large numbers of samples.[4][5] | [4][5] |
| Gas Chromatography (GC) | Biological Samples | Used in conjunction with other methods for confirmation. | [1] |
| Enzymatic Assay | Clinical and Forensic Samples | Evaluated for its performance in both clinical and forensic analyses. | [6] |
| Raman Spectroscopy | Fingerprints, Pharmaceutical Samples | A non-invasive method for the rapid detection of paracetamol in trace evidence, such as fingerprints left after handling tablets.[7] | [7] |
| Colorimetric Procedure | Biological Samples | Recommended for screening a large number of samples in a forensic laboratory.[4][5] | [4][5] |
Experimental Protocols:
-
HPLC Analysis of Paracetamol in Blood and Postmortem Viscera:
-
Raman Spectroscopy for Paracetamol Detection in Fingerprints:
-
Sample Collection: Collect fingerprints from a surface after direct contact with a paracetamol-containing substance.
-
Analysis: Utilize a Raman spectrometer to identify the characteristic spectral peaks of paracetamol within the fingerprint residue. This method is non-invasive and can provide rapid identification.[7]
-
Mandatory Visualization:
Caption: Paracetamol metabolism and toxicity pathway.
Nimesulide: A Forensic Overview
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. While effective for pain relief, its use has been associated with a risk of hepatotoxicity, a key concern in forensic toxicology.[8][9][10]
Mechanism of Action and Toxicology
Nimesulide is a selective inhibitor of cyclooxygenase-2 (COX-2). Its primary adverse effect of forensic interest is hepatotoxicity, which can range from asymptomatic elevation of liver enzymes to fulminant hepatic failure and death.[8][10][11] The onset of liver injury can occur within days to months of use.[8] The pattern of enzyme elevation is typically hepatocellular.[8]
Cases of nimesulide-induced fatal acute liver failure have been reported, making it a substance of interest in suspected poisoning cases, especially in regions where it is commonly available.[11]
Forensic Analysis
The detection of nimesulide in postmortem samples can be critical in determining its role in a fatality.
Data Presentation: Toxicological Profile of Nimesulide
| Toxicological Endpoint | Description | Key Forensic Implications | Reference(s) |
| Hepatotoxicity | Can cause severe liver injury, including acute hepatitis and fulminant hepatic failure. | A potential cause of death in cases of unexplained liver failure. The presence of nimesulide in postmortem samples warrants investigation into its contribution to the pathology. | [8][9][10][11] |
| Nephrotoxicity | While less common than with other NSAIDs, renal toxicity can occur. | Can be a contributing factor to multi-organ failure. | [10] |
| Vulture Toxicity | Nimesulide has been shown to be toxic to Gyps vultures, causing renal failure and visceral gout. | Relevant in wildlife forensic toxicology, particularly in cases of vulture mortality in regions where the drug is used in livestock. | [12] |
Experimental Protocols:
Detailed experimental protocols for the forensic analysis of nimesulide are less commonly published in readily accessible literature compared to paracetamol. However, standard toxicological screening methods would be employed:
-
Sample Collection: Collection of postmortem blood, urine, and tissue samples (especially liver).
-
Extraction: Solid-phase or liquid-liquid extraction to isolate the drug from the biological matrix.
-
Analysis: Instrumental analysis, typically using HPLC with UV or mass spectrometry detection (LC-MS/MS), for identification and quantification.
Mandatory Visualization:
Caption: General workflow for forensic investigation of nimesulide.
Conclusion
Both paracetamol and nimesulide, while valuable therapeutic agents, possess significant forensic relevance due to their potential for toxicity and involvement in poisonings and overdoses. A thorough understanding of their mechanisms of action, toxicological profiles, and the appropriate analytical methods for their detection is essential for forensic scientists, researchers, and drug development professionals. The continued development of rapid and sensitive analytical techniques will further enhance the ability of the forensic community to investigate cases involving these substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetaminophen (APAP or N-Acetyl-p-Aminophenol) and Acute Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid HPLC analysis of paracetamol (acetaminophen) in blood and postmortem viscera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of enzymic assay for paracetamol: clinical and forensic experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of friction ridge evidence for trace amounts of paracetamol in various pharmaceutical industries by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Risk of acute and serious liver injury associated to nimesulide and other NSAIDs: data from drug‐induced liver injury case–control study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. scielo.br [scielo.br]
- 12. save-vultures.org [save-vultures.org]
Methodological & Application
Application Notes and Protocols for the Analysis of N-acetyl-S-(p-iodophenethyl)cysteine (NAPIE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of N-acetyl-S-(p-iodophenethyl)cysteine (NAPIE) in biological samples. Given that this compound is a putative mercapturic acid derivative, the protocols are based on established methods for the analysis of related compounds, such as other S-substituted N-acetylcysteine conjugates.
Introduction
N-acetyl-S-(p-iodophenethyl)cysteine (this compound) is a mercapturic acid conjugate. Mercapturic acids are the final metabolites of electrophilic compounds that have been conjugated with glutathione (GSH) in the body. The quantification of specific mercapturic acids in biological fluids, most commonly urine, serves as a valuable biomarker for assessing exposure to xenobiotics and understanding their metabolic fate.[1][2][3][4] The analytical methods detailed below are designed for high sensitivity and specificity, employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for the analysis of such metabolites.[3][5]
Synthesis of this compound Standard
A certified analytical standard of this compound is crucial for method development and quantification. While commercial availability may be limited, this compound can be synthesized in the laboratory. A plausible synthetic route involves the reaction of N-acetyl-L-cysteine with 1-iodo-4-(2-bromoethyl)benzene under basic conditions. The thiol group of N-acetyl-L-cysteine acts as a nucleophile, displacing the bromide from the phenethyl bromide derivative.
Reaction Scheme:
-
N-acetyl-L-cysteine + 1-iodo-4-(2-bromoethyl)benzene → N-acetyl-S-(p-iodophenethyl)-L-cysteine + HBr
The resulting product should be purified by chromatography and its structure confirmed by NMR and mass spectrometry.[6]
Analytical Methodology
The determination of this compound in biological samples, such as urine or plasma, can be achieved through a robust analytical workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.
Part 1: Sample Preparation using Solid-Phase Extraction (SPE)
Biological samples require extensive cleanup to remove interferences that can suppress the ionization of the analyte and contaminate the analytical instrumentation.[7][8] Solid-phase extraction (SPE) is a highly effective technique for the isolation and concentration of mercapturic acids from urine.[3][7]
Experimental Protocol: SPE of this compound from Urine
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound, such as this compound-d4).
-
Acidify the sample by adding 100 µL of 1 M formic acid.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 2 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocol: LC-MS/MS of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C.
-
MRM Transitions: These need to be determined by infusing the this compound standard. Based on the structure (C13H16INO3S, MW: 393.24), plausible transitions would be:
-
This compound: Precursor ion [M-H]⁻ m/z 392.0 → Product ion (e.g., loss of pyroglutamate) m/z 263.0.
-
This compound-d4 (Internal Standard): Precursor ion [M-H]⁻ m/z 396.0 → Product ion m/z 267.0.
-
-
Data Presentation
The performance of the analytical method should be validated according to established guidelines. The following tables summarize the expected quantitative performance parameters for the analysis of this compound, based on typical values for similar mercapturic acid assays.[1][9]
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision of the Method
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 1.5 (Low QC) | 1.45 | 96.7 | < 10% | < 15% |
| 50 (Mid QC) | 51.2 | 102.4 | < 10% | < 15% |
| 150 (High QC) | 147.9 | 98.6 | < 10% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Result (%) |
| SPE Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Conclusion
The described methodologies, combining solid-phase extraction with LC-MS/MS, provide a robust, sensitive, and specific framework for the quantitative analysis of N-acetyl-S-(p-iodophenethyl)cysteine (this compound) in biological matrices. These protocols are essential for researchers in toxicology, drug metabolism, and environmental health studies to accurately assess exposure to the parent compound of this compound. The provided quantitative data, while illustrative, represent achievable targets for a well-validated analytical method.
References
- 1. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cdc.gov [cdc.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Indirect Analysis of N-acetyl-p-benzoquinone imine (NAPQI)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (paracetamol), is a critical molecule in the study of drug-induced hepatotoxicity. Due to its high reactivity and short half-life, direct measurement of NAPQI in biological matrices is analytically challenging. This application note details an indirect Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of NAPQI. The protocol is based on the immediate trapping of NAPQI with a nucleophilic agent to form a stable adduct, followed by derivatization for GC-MS analysis. This method provides a reliable approach for researchers investigating the metabolic activation of acetaminophen and its role in toxicology.
It is presumed that the requested protocol for "NAPIE" is a reference to NAPQI, and the following application note is based on this interpretation.
Metabolic Pathway of Acetaminophen
The metabolic fate of acetaminophen is dose-dependent. At therapeutic doses, it is primarily metabolized through glucuronidation and sulfation. However, a minor fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, NAPQI.[1][2][3][4][5] NAPQI is subsequently detoxified by conjugation with glutathione (GSH).[1][4]
Caption: Metabolic pathway of acetaminophen, highlighting the formation of NAPQI.
Experimental Workflow for Indirect GC-MS Analysis of NAPQI
The indirect analysis of NAPQI via GC-MS involves a multi-step process that begins with sample collection and stabilization of the target analyte, followed by extraction, derivatization, and instrumental analysis.
Caption: Experimental workflow for the indirect GC-MS analysis of NAPQI.
Experimental Protocols
This protocol is based on the method of trapping NAPQI with aqueous sulfide and subsequent derivatization for GC-MS/MS analysis.[6]
1. Reagents and Materials
-
Acetaminophen (Paracetamol)
-
N-acetyl-p-benzoquinone imine (NAPQI) standard (handle with extreme care due to reactivity)
-
Sodium sulfide (Na2S)
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deuterated acetaminophen (e.g., d4-APAP) as an internal standard
-
Ethyl acetate (HPLC grade)
-
Toluene (HPLC grade)
-
Anhydrous sodium sulfate
-
Milli-Q or equivalent high-purity water
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Sample Preparation and NAPQI Trapping
-
Collect biological samples (e.g., 100 µL of plasma or tissue homogenate).
-
Immediately add an aqueous solution of Na2S to the sample to trap the reactive NAPQI, forming 3-thio-paracetamol. The final concentration of Na2S should be optimized but can be in the range of 10-100 mM.
-
Add the internal standard (e.g., d4-APAP) to the sample.
-
Vortex the mixture for 60 seconds.
3. Extraction
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
4. Derivatization
-
Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.
-
Add 10 µL of PFB-Br solution (30% in acetonitrile) and 10 µL of DIPEA.
-
Seal the vial and incubate at 30°C for 60 minutes.[7]
-
After incubation, evaporate the solvents and reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
5. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methyl siloxane capillary column.[2]
-
Injection Volume: 1 µL in splitless mode.[7]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
6. Mass Spectrometer Parameters
-
Mass Spectrometer: Agilent 5975C or equivalent single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron-Capture Negative-Ion Chemical Ionization (ECNICI).[1][7]
-
Ion Source Temperature: 150°C.[1]
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes key mass-to-charge ratios (m/z) for the PFB-derivatized acetaminophen and its trapped metabolite. Retention times are highly dependent on the specific GC system and column used and should be determined empirically.
| Analyte (as PFB derivative) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |
| Acetaminophen-PFB | 150 ([M-PFB]⁻) | 107 | ECNICI | [7] |
| d4-Acetaminophen-PFB (IS) | 154 ([M-PFB]⁻) | 111 | ECNICI | [7] |
| 3-thio-paracetamol-di-PFB | To be determined | To be determined | ECNICI | [6] |
Note: The specific mass transitions for the derivatized 3-thio-paracetamol adduct are not explicitly detailed in the provided search results and would need to be determined during method development. The analysis would target the molecular ion or a significant fragment of the derivatized adduct.
Discussion
The accurate quantification of NAPQI is crucial for understanding the mechanisms of acetaminophen-induced toxicity. The high reactivity of NAPQI necessitates an indirect analytical approach. The described protocol, involving chemical trapping and derivatization, provides a robust method for stabilizing and quantifying this elusive metabolite by GC-MS. It is essential to use a stable isotope-labeled internal standard, such as deuterated acetaminophen, to correct for variations in extraction efficiency and derivatization yield. The method's sensitivity can be enhanced by using ECNICI mode, which is particularly effective for the pentafluorobenzyl derivatives.[1][7][8] Researchers should note that while LC-MS/MS is also a powerful technique for analyzing NAPQI adducts,[9][10] the described GC-MS method offers an alternative with high sensitivity and specificity. Validation of the method in the specific biological matrix of interest is a critical step before its application in research or clinical studies.
References
- 1. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography as Method for Analytical Confirmation of Paracetamol in Postmortem Material Together with Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-arachidonoyl-phosphatidylethanolamine (NAPIE) by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl-phosphatidylethanolamine (NAPIE) is a key phospholipid precursor to the endocannabinoid anandamide (AEA), a crucial signaling molecule in the central nervous system and peripheral tissues. The accurate quantification of this compound is essential for understanding the regulation of the endocannabinoid system and its role in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific quantification of intact this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound is synthesized from phosphatidylethanolamine (PE) and an arachidonoyl group donor, such as phosphatidylcholine, through the action of N-acyltransferases (NATs). It serves as the primary precursor for anandamide (AEA) via several enzymatic pathways. The most direct pathway involves the hydrolysis of this compound by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Alternative pathways for AEA formation from this compound also exist, involving enzymes such as α,β-hydrolase 4 (Abhd4) and phospholipase C (PLC).[1]
Experimental Workflow
The analytical workflow for this compound quantification involves lipid extraction from the biological sample, followed by solid-phase extraction (SPE) for sample clean-up and enrichment. The purified extract is then subjected to reversed-phase liquid chromatography for separation, followed by detection and quantification using tandem mass spectrometry.
Experimental Protocols
Sample Preparation: Lipid Extraction and Solid-Phase Extraction
This protocol is adapted from methods for the extraction of N-acyl-phosphatidylethanolamines from brain tissue.
Materials:
-
Biological sample (e.g., 100 mg of brain tissue)
-
Internal Standard (IS): N-heptadecanoyl-phosphatidylethanolamine (17:0 NAPE) or other suitable odd-chain NAPE
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Silica solid-phase extraction (SPE) cartridges (e.g., 500 mg)
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the tissue sample in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standard to the homogenate.
-
Perform a liquid-liquid extraction by adding chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of chloroform.
-
Condition a silica SPE cartridge with chloroform.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with chloroform to remove neutral lipids.
-
Elute the NAPE fraction with a mixture of chloroform:methanol (e.g., 9:1, v/v).
-
Dry the eluted fraction under nitrogen.
-
Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 60% B.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Collision Gas: Argon.
-
The specific precursor and product ions for this compound and the internal standard should be optimized. Representative transitions are provided in the table below.
Quantitative Data
The following tables summarize representative quantitative parameters for the analysis of NAPEs. These values can be used as a starting point for method validation.
Table 1: Method Performance Characteristics for NAPE Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 pmol/g (for various NAPE species in rat brain) | [2] |
| Limit of Detection (LOD) | < 0.2 pmol (for C20:4NAPE after chemical hydrolysis) | [1] |
| Linearity Range | 10 - 2300 pmol/g (for various NAPE species in rat brain) | [2] |
Table 2: Representative SRM Transitions for this compound Analysis (Negative Ion Mode)
Note: The exact m/z of the precursor ion will depend on the specific fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone. The values below are examples.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| This compound (e.g., with palmitoyl and oleoyl chains) | 978.7 | 303.2 | N-arachidonoyl fragment |
| This compound (e.g., with two oleoyl chains) | 1004.8 | 303.2 | N-arachidonoyl fragment |
| 17:0 NAPE (Internal Standard) | Varies | 269.2 | N-heptadecanoyl fragment |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and signaling pathway information, offer a solid foundation for researchers in the field of endocannabinoid research and drug development. Method optimization and validation are crucial for achieving accurate and reliable quantification of this compound in specific biological matrices.
References
- 1. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Sample Preparation for Nanoparticle-Enhanced Immuno-Elution (NAPIE) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sample preparation utilizing Nanoparticle-Enhanced Immuno-Elution (NAPIE) analysis. This technique leverages the high surface area and unique properties of nanoparticles for the efficient capture and subsequent elution of target analytes from complex biological matrices, making it a powerful tool for biomarker discovery, drug development, and clinical diagnostics.
Principle of this compound Analysis
This compound analysis is a multi-step process that combines the specificity of immunoassays with the sensitivity of downstream analytical techniques such as mass spectrometry (MS). The core principle involves the use of nanoparticles, typically magnetic, conjugated with antibodies specific to a target analyte. These antibody-coated nanoparticles act as highly efficient "capture probes." After incubation with a biological sample, the nanoparticles, along with the captured analyte, are readily separated from the sample matrix. The final crucial step is the elution of the bound analyte from the nanoparticles, rendering it in a purified and concentrated form for sensitive detection.
Key Applications of this compound
-
Biomarker Discovery: Isolation of low-abundance protein biomarkers from complex samples like plasma or serum for subsequent identification and quantification by mass spectrometry.[1][2]
-
Drug Target Engagement: Quantification of drug-target interactions in cell lysates or tissue homogenates.
-
Pharmacokinetic (PK) Studies: Measurement of therapeutic protein concentrations in biological fluids.
-
Immunogenicity Testing: Detection and characterization of anti-drug antibodies.
Experimental Workflow
The general workflow for a this compound experiment can be broken down into three main stages: Immuno-Capture, Washing, and Elution.
Caption: General experimental workflow for this compound analysis.
Detailed Protocols
Preparation of Antibody-Conjugated Magnetic Nanoparticles
This protocol describes the covalent conjugation of a primary antibody to carboxyl-functionalized magnetic nanoparticles using the carbodiimide crosslinker EDC.
Materials:
-
Carboxyl-functionalized magnetic nanoparticles (e.g., 1 µm diameter)
-
Primary antibody specific to the target analyte
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Blocking Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
-
Storage Buffer: PBS with 0.05% sodium azide and 0.1% BSA
Protocol:
-
Nanoparticle Activation:
-
Resuspend 1 mg of magnetic nanoparticles in 1 mL of Activation Buffer.
-
Add 10 mg of NHS and 10 mg of EDC.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
Magnetically separate the nanoparticles and discard the supernatant.
-
Wash the activated nanoparticles twice with 1 mL of cold Activation Buffer.
-
-
Antibody Coupling:
-
Resuspend the activated nanoparticles in 1 mL of Coupling Buffer.
-
Add the primary antibody at a concentration of 100-200 µg per mg of nanoparticles.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Blocking:
-
Magnetically separate the nanoparticles and discard the supernatant.
-
Resuspend the nanoparticles in 1 mL of Quenching/Blocking Buffer.
-
Incubate for 30 minutes at room temperature to block any remaining active sites.
-
Magnetically separate and wash three times with 1 mL of Storage Buffer.
-
-
Storage:
-
Resuspend the antibody-conjugated nanoparticles in 1 mL of Storage Buffer.
-
Store at 4°C until use. The conjugated nanoparticles are typically stable for several months.
-
Immuno-Capture of Target Analyte
This protocol outlines the capture of a target protein from a complex biological sample.
Materials:
-
Antibody-conjugated magnetic nanoparticles
-
Biological Sample (e.g., serum, plasma, cell lysate)
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4
-
Magnetic separator
Protocol:
-
Sample Preparation:
-
Clarify the biological sample by centrifugation at 10,000 x g for 10 minutes at 4°C to remove cellular debris.[3]
-
Dilute the sample at least 1:1 with Binding/Wash Buffer to reduce non-specific binding.
-
-
Immuno-Capture:
-
Add an appropriate amount of antibody-conjugated magnetic nanoparticles (typically 10-50 µg) to the prepared sample.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation. The incubation time may need to be optimized depending on the affinity of the antibody and the concentration of the analyte.
-
-
Washing:
-
Place the tube on a magnetic separator to pellet the nanoparticles.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the nanoparticles in 1 mL of Binding/Wash Buffer.
-
Repeat the magnetic separation and washing steps for a total of 3-5 washes to remove unbound proteins and other contaminants.[4]
-
Elution of Captured Analyte
This protocol describes the elution of the captured analyte from the magnetic nanoparticles for downstream analysis. The choice of elution buffer is critical and depends on the nature of the downstream application.
Option 1: Acidic Elution (for Mass Spectrometry)
This is a common method for eluting proteins prior to enzymatic digestion for mass spectrometry.
Materials:
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile (ACN).[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Protocol:
-
After the final wash step, remove all residual wash buffer.
-
Resuspend the nanoparticle pellet in 50-100 µL of Elution Buffer.
-
Vortex briefly and incubate for 5-10 minutes at room temperature with occasional vortexing.
-
Magnetically separate the nanoparticles and carefully transfer the supernatant containing the eluted analyte to a new tube.
-
Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
Option 2: Denaturing Elution (for SDS-PAGE)
This method is suitable for eluting proteins for analysis by SDS-PAGE and Western blotting.
Materials:
-
Elution Buffer: 1x Laemmli sample buffer
Protocol:
-
After the final wash step, remove all residual wash buffer.
-
Resuspend the nanoparticle pellet in 20-40 µL of 1x Laemmli sample buffer.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Magnetically separate the nanoparticles and load the supernatant onto an SDS-PAGE gel.
Data Presentation
Quantitative data from this compound experiments, particularly when coupled with mass spectrometry, can be summarized to compare the efficiency of different sample preparation conditions.
Table 1: Comparison of Elution Buffers for AFP Recovery [2]
| Elution Buffer Composition | Relative Recovery of AFP Signature Peptide (%) |
| 0.1% TFA | 100 |
| 0.1% TFA, 25% ACN | 150 |
| 0.1% TFA, 50% ACN | 180 |
| 0.1% TFA, 75% ACN | 160 |
Data adapted from a study optimizing the elution of α-fetoprotein (AFP). The use of 50% acetonitrile in the elution buffer significantly increased the recovery of the target peptide.
Signaling Pathways and Logical Relationships
The core of this compound analysis is the specific interaction between an antibody and its antigen. This can be represented as a simple binding equilibrium.
Caption: Antibody-antigen binding equilibrium in this compound.
Troubleshooting
Issue: Low Analyte Yield
-
Possible Cause: Inefficient antibody conjugation.
-
Solution: Optimize the EDC/NHS chemistry or consider alternative conjugation methods. Verify antibody activity post-conjugation.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time during the immuno-capture step.
-
-
Possible Cause: Inefficient elution.
-
Solution: Test different elution buffers (e.g., vary pH, organic solvent concentration).
-
Issue: High Non-Specific Binding
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase detergent concentration).
-
-
Possible Cause: Hydrophobic or electrostatic interactions with nanoparticles.
-
Solution: Include blocking agents like BSA or casein in the binding buffer. Pre-clear the sample with unconjugated nanoparticles.
-
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as antibody concentration, incubation times, and buffer compositions is recommended for each new analyte and sample type to achieve the best results.
References
- 1. Nanoprobe-based affinity mass spectrometry for selected protein profiling in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-Mass Spectrometry Workflow for Quantification of Serum α-Fetoprotein Using Antibody-Immobilized Magnetic Beads and Modified Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. John Napier - Wikipedia [en.wikipedia.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes and Protocols for the Forensic Toxicological Analysis of NAPIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) as a reference standard in forensic toxicology. This compound is a synthetic cannabinoid, a class of novel psychoactive substances (NPS) designed to mimic the effects of THC, the primary psychoactive component of cannabis. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in forensic casework, clinical toxicology, and drug development research.
Chemical Identity of this compound:
| Parameter | Value |
| Formal Name | 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |
| CAS Number | 2748289-69-0 |
| Molecular Formula | C₂₅H₂₅NO |
| Formula Weight | 355.5 g/mol |
Application in Forensic Toxicology
This compound is utilized as a qualitative and quantitative reference standard in various forensic toxicology applications, including:
-
Postmortem Toxicology: Determining the presence and concentration of this compound in biological samples to assist in establishing the cause and manner of death.
-
Human Performance Toxicology: Assessing the impact of this compound on psychomotor performance in cases related to driving under the influence of drugs (DUID) or drug-facilitated crimes.
-
Workplace Drug Testing: Screening for the use of synthetic cannabinoids in safety-sensitive industries.
-
Clinical Toxicology: Diagnosing and managing intoxications related to this compound ingestion.
Analytical Methodologies
The analysis of synthetic cannabinoids like this compound in biological matrices typically involves a multi-step process including sample preparation, chromatographic separation, and mass spectrometric detection. Due to the complexity of biological samples and the low concentrations of analytes often encountered, robust and sensitive analytical methods are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids.[1][2] Derivatization is often employed to improve the chromatographic behavior of these compounds.[3]
Illustrative GC-MS Parameters for Synthetic Cannabinoid Analysis:
| Parameter | Value |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp to 320 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Note: These are general parameters and should be optimized for the specific instrument and application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cannabinoids and their metabolites, often without the need for derivatization.[4][5][6]
Illustrative LC-MS/MS Parameters for Synthetic Cannabinoid Analysis:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for this compound and its metabolites would need to be determined and optimized.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Blood
This protocol outlines a general procedure for the extraction and analysis of synthetic cannabinoids like this compound from whole blood samples.
1. Sample Preparation (Solid Phase Extraction - SPE): a. To 1 mL of whole blood, add an internal standard. b. Precipitate proteins by adding 2 mL of acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in 1 mL of methanol/water (1:1). e. Condition a mixed-mode SPE cartridge with methanol followed by water. f. Load the sample onto the SPE cartridge. g. Wash the cartridge with water followed by a weak organic solvent (e.g., 20% methanol). h. Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile). i. Evaporate the eluate to dryness.
2. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). b. Heat the mixture at 70°C for 30 minutes. c. Cool to room temperature.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Acquire data using the parameters outlined in the GC-MS section above. c. Identify this compound based on its retention time and mass spectrum compared to the certified reference standard.
Protocol 2: LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol provides a general procedure for the analysis of synthetic cannabinoid metabolites in urine. Synthetic cannabinoids are extensively metabolized, and detecting their metabolites is often the most effective way to confirm exposure.[7][8][9]
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction): a. To 1 mL of urine, add an internal standard and a β-glucuronidase solution. b. Incubate at 50-60°C for 2-3 hours to hydrolyze glucuronide conjugates. c. Adjust the pH of the sample with a suitable buffer. d. Add an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). e. Vortex vigorously and centrifuge to separate the layers. f. Transfer the organic layer to a clean tube and evaporate to dryness. g. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Acquire data using the parameters and MRM transitions optimized for this compound metabolites. c. Identify and quantify the metabolites by comparing with the corresponding reference standards.
Data Presentation
The following table provides an example of the type of quantitative data that would be generated for this compound using a validated analytical method. The specific values would need to be determined experimentally.
Example Quantitative Data for this compound Analysis:
| Analytical Method | Matrix | Analyte | Retention Time (min) | MRM Transition 1 (m/z) | MRM Transition 2 (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| GC-MS (derivatized) | Blood | This compound-TMS | e.g., 12.5 | e.g., 427.2 -> 215.1 | e.g., 427.2 -> 141.1 | e.g., 0.1 | e.g., 0.5 |
| LC-MS/MS | Urine | This compound Metabolite 1 | e.g., 8.2 | e.g., 372.2 -> 215.1 | e.g., 372.2 -> 141.1 | e.g., 0.05 | e.g., 0.2 |
| LC-MS/MS | Urine | This compound Metabolite 2 | e.g., 7.5 | e.g., 388.2 -> 215.1 | e.g., 388.2 -> 141.1 | e.g., 0.05 | e.g., 0.2 |
Note: The data in this table is illustrative. Actual values must be determined through method validation.
Visualizations
Experimental Workflow for this compound Analysis in Urine
References
- 1. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 7. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 8. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of classical cannabinoids and the synthetic cannabinoid JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole-Based Allosteric Modulators in Cannabinoid Receptor Binding Assays
Topic: Applications of Indole-Based Allosteric Modulators in Cannabinoid Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the well-characterized class of indole-2-carboxamide allosteric modulators of the cannabinoid CB1 receptor. As of the current date, specific public domain data for "NAPIE (N-aryl-2-phenyl-indole-3-ethanamine)" is not available. The principles, protocols, and data presented herein serve as a representative guide for investigating the interaction of novel indole-based compounds with cannabinoid receptors.
Introduction
The cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of endocannabinoids.[1] While orthosteric ligands bind to the same site as endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor.[2] This binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of orthosteric ligands.[2] Allosteric modulators offer potential therapeutic advantages, including improved receptor subtype selectivity and a more refined tuning of endogenous cannabinoid signaling.[2]
Indole-based scaffolds, particularly indole-2-carboxamides, have emerged as a significant class of CB1 receptor allosteric modulators.[3] A prototypical example is ORG27569, which has been shown to enhance the binding of agonists while acting as a negative allosteric modulator of agonist-induced G-protein activation.[3][4] This document provides detailed protocols for characterizing the binding and functional activity of such indole-based compounds at cannabinoid receptors.
Data Presentation: Properties of Representative Indole-2-Carboxamide CB1 Allosteric Modulators
The following tables summarize the binding and functional data for ORG27569 and a more potent analog, compound 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide), as described in the literature.[5]
Table 1: Allosteric Modulator Binding Affinity and Cooperativity at the CB1 Receptor
| Compound | Dissociation Constant (KB, nM) | Cooperativity Factor (α) with [3H]CP55,940 | Reference |
| ORG27569 | 269.2 | 3.53 | [5] |
| 11j | 167.3 | 16.55 | [5] |
KB represents the equilibrium dissociation constant of the allosteric modulator. A lower KB indicates higher binding affinity. α represents the cooperativity factor. α > 1 indicates positive cooperativity (enhancement of orthosteric agonist binding).
Table 2: Functional Activity of Indole-2-Carboxamide Allosteric Modulators on CB1 Receptor Signaling
| Compound | Assay | Effect | IC50 (nM) | Reference |
| ORG27569 | [35S]GTPγS Binding | Antagonism of CP55,940-induced activation | ~1000 | [5] |
| 11j | [35S]GTPγS Binding | Potent antagonism of CP55,940-induced activation | 215.4 | [5] |
| Compound 45 | Calcium Mobilization | Negative Allosteric Modulator | 79 | [6] |
IC50 in this context represents the concentration of the allosteric modulator that produces 50% of its maximal inhibitory effect on agonist-stimulated activity. Compound 45 is a potent analog from a series of substituted 1H-indole-2-carboxamides.[6]
Experimental Protocols
Radioligand Competition Binding Assay for Allosteric Modulator Affinity and Cooperativity
This protocol is used to determine the binding affinity (KB) of an unlabeled allosteric modulator and its effect on the binding of a radiolabeled orthosteric agonist (e.g., [3H]CP55,940).
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940.
-
Unlabeled allosteric modulator (e.g., an indole derivative).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Liquid scintillation cocktail and counter.
Procedure:
-
Thaw the CB1 receptor membrane preparation on ice. Homogenize and dilute to the desired concentration in ice-cold Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer or unlabeled allosteric modulator at various concentrations.
-
50 µL of [3H]CP55,940 at a fixed concentration (typically at its Kd value).
-
100 µL of the diluted membrane preparation.
-
-
To determine non-specific binding, add a saturating concentration of a known CB1 orthosteric agonist/antagonist (e.g., WIN55,212-2) in place of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with liquid scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a saturation binding curve in the presence of different fixed concentrations of the allosteric modulator. The KB and α values are calculated using the allosteric ternary complex model.[4]
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of ligand binding by quantifying the activation of G-proteins.
Materials:
-
CB1 receptor membrane preparation.
-
[35S]GTPγS.
-
GDP.
-
Orthosteric agonist (e.g., CP55,940).
-
Unlabeled allosteric modulator.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GTPγS Incubation Buffer: Assay buffer supplemented with GDP (typically 10-30 µM).
Procedure:
-
Pre-incubate the CB1 membranes with the unlabeled allosteric modulator at various concentrations for 15-30 minutes at 30°C in a 96-well plate.
-
Add the orthosteric agonist (at its EC50 or EC80 concentration) to the wells.
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM) in GTPγS Incubation Buffer.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Assay Buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of agonist-stimulated [35S]GTPγS binding versus the concentration of the allosteric modulator. The IC50 value is determined using non-linear regression.
Visualizations
Signaling Pathway
Caption: CB1 receptor signaling pathway and the influence of an allosteric modulator.
Experimental Workflow
Caption: Experimental workflow for a cannabinoid receptor radioligand binding assay.
Logical Relationship
Caption: Logical relationship of an allosteric modulator's effect on orthosteric ligand binding and function.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(1-Adamantyl)-N-(1-phenylethyl)isobutyramide (NAPIE) for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(1-adamantyl)-N-(1-phenylethyl)isobutyramide (NAPIE), a compound of interest for research applications. The synthesis is presented as a two-step process commencing with the formation of an amide bond, followed by an N-alkylation step to introduce the adamantyl moiety. This protocol includes comprehensive experimental procedures, tabulated quantitative data for key compounds, and visual diagrams of the synthetic workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
N-substituted amides are a crucial class of organic compounds with diverse applications in medicinal chemistry and materials science. The incorporation of bulky lipophilic groups, such as the adamantyl moiety, can significantly influence the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile. This protocol outlines a reliable method for the synthesis of this compound, providing researchers with a practical guide for its preparation in a laboratory setting.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two primary stages:
-
Amide Formation: Synthesis of N-(1-phenylethyl)isobutyramide via the acylation of (S)-1-phenylethylamine with isobutyryl chloride.
-
N-Adamantylation: Introduction of the 1-adamantyl group to the amide nitrogen via a Ritter-type reaction using 1-adamantanol.
Experimental Protocols
Protocol 1: Synthesis of N-(1-phenylethyl)isobutyramide (Intermediate)
This protocol describes the synthesis of the amide intermediate via the Schotten-Baumann reaction.[1][2]
Materials:
-
(S)-1-Phenylethylamine
-
Isobutyryl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over a period of 30 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(1-phenylethyl)isobutyramide.
-
Protocol 2: Synthesis of N-(1-Adamantyl)-N-(1-phenylethyl)isobutyramide (this compound)
This protocol details the N-alkylation of the intermediate amide using a Ritter-type reaction.[3][4]
Materials:
-
N-(1-phenylethyl)isobutyramide
-
1-Adamantanol
-
Concentrated sulfuric acid (H₂SO₄) or a mixture of acetic acid and sulfuric acid
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice-water bath
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-(1-phenylethyl)isobutyramide (1.0 eq.) and 1-adamantanol (1.2 eq.) in the chosen solvent.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly and dropwise, add concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to afford the pure this compound.
-
Data Presentation
Table 1: Quantitative Data for Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| (S)-1-Phenylethylamine | C₈H₁₁N | 121.18 | - | -10 |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | - | -90 |
| N-(1-phenylethyl)isobutyramide | C₁₂H₁₇NO | 191.27 | 85-95 | N/A |
| 1-Adamantanol | C₁₀H₁₆O | 152.24 | - | 283-285 |
| N-(1-Adamantyl)-N-(1-phenylethyl)isobutyramide (this compound) | C₂₂H₃₁NO | 325.49 | 40-60 | To be determined |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Reaction Mechanism
The Ritter reaction proceeds through a carbocation intermediate.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like isobutyryl chloride and concentrated sulfuric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isobutyryl chloride is corrosive and reacts violently with water. Handle with care.
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme caution.
-
Quenching and neutralization steps can be exothermic and may cause splashing. Perform these steps slowly and with cooling.
Conclusion
The provided protocols offer a robust and reproducible method for the synthesis of this compound for research purposes. By following these detailed procedures, researchers can reliably obtain the target compound for further investigation in their respective fields. The included diagrams and data tables serve as a quick reference to facilitate the experimental workflow and characterization of the synthesized molecules.
References
Application Notes and Protocols: Handling and Storage of NAPIE (N-desmethyl-4-hydroxytamoxifen) Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl-4-hydroxytamoxifen, commonly known as endoxifen or by the acronym NAPIE, is a critical active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] The therapeutic efficacy of tamoxifen is largely dependent on its metabolic conversion to active metabolites, with endoxifen being of particular importance due to its high affinity for the estrogen receptor and its significant plasma concentrations in patients.[2][3] Accurate quantification of endoxifen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into tamoxifen resistance. This document provides detailed procedures for the proper handling, storage, and use of the this compound (endoxifen) analytical standard to ensure its integrity and the reliability of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-desmethyl-4-hydroxytamoxifen is presented in the table below.
| Property | Value |
| Synonyms | Endoxifen, N-desmethyl-4-hydroxytamoxifen, 4-OH-ND-tam |
| Molecular Formula | C₂₅H₂₇NO₂ |
| Molecular Weight | 373.49 g/mol |
| CAS Number | 110025-28-0 (E/Z mixture), 112093-28-4 ((Z)-isomer), 170171-12-7 ((E)-isomer)[2][4][5] |
| Appearance | Light orange to light brown or white to beige solid powder[2][6] |
| Solubility | Soluble in DMSO (>10 mg/mL), ethanol, and methanol.[2][7][8] Sparingly soluble in water.[] |
Safety, Handling, and Storage Procedures
Proper safety precautions, handling techniques, and storage conditions are paramount to maintain the stability and integrity of the this compound analytical standard and to ensure the safety of laboratory personnel.
Safety Precautions
This compound is a potent pharmaceutical compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the solid compound or its solutions.[10][11]
-
Respiratory Protection: For operations that may generate dust, use a certified particulate respirator.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Hazard Information: The compound may cause skin, eye, and respiratory irritation.[11][12] It is also classified as potentially carcinogenic and is very toxic to aquatic life.[2][11] Avoid inhalation, ingestion, and contact with skin and eyes.[10][11]
Handling
-
Light Sensitivity: this compound is sensitive to light, particularly UV light, which can cause degradation and isomerization.[13][14][15] All handling and solution preparation steps should be performed under yellow or subdued light to the extent possible.[16] Use amber vials or wrap containers in aluminum foil for protection.[16]
-
Hygroscopic Nature: The compound may be hygroscopic. Store in a desiccator to prevent moisture absorption.[7][8]
-
Weighing: Weigh the solid compound in a controlled environment to minimize exposure and contamination.
Storage Conditions
The stability of the this compound analytical standard is dependent on the storage conditions for both the solid material and its solutions.
| Form | Storage Temperature | Conditions | Shelf Life |
| Solid | 2-8°C or -20°C[2][5][6][10] | Desiccated, protected from light, under an inert atmosphere.[6][] | Up to 2 years or as specified by the manufacturer.[] |
| Stock Solutions | -20°C[6][8][16] | In amber glass vials or light-protected containers.[16] | Stable for several months.[13][14] |
| Working Solutions | -20°C for short-term storage. | Prepare fresh daily for optimal results.[16] | Stability is concentration and solvent dependent. |
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound analytical standards. Researchers should adapt these protocols based on their specific experimental needs and analytical instrumentation.
Preparation of Stock and Working Standard Solutions
This protocol is suitable for preparing standards for chromatographic analysis such as HPLC or LC-MS/MS.
Materials:
-
This compound (Endoxifen) analytical standard
-
HPLC-grade ethanol, methanol, or DMSO
-
Amber glass volumetric flasks and vials[16]
-
Calibrated analytical balance
-
Pipettes and tips
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the solid standard (e.g., 10 mg) and transfer it to a 10 mL amber volumetric flask.
-
Dissolve the solid in a small amount of the chosen solvent (e.g., ethanol).
-
Once dissolved, bring the flask to volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial, label appropriately, and store at -20°C.[16]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution.
-
The diluent can be the same as the stock solution solvent or the mobile phase used in the analytical method.
-
For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate diluent.
-
Prepare fresh working solutions daily for optimal accuracy.[16]
-
Preparation of Calibration Curve Standards in a Biological Matrix (e.g., Plasma)
This protocol is designed for quantitative analysis of this compound in biological samples.
Materials:
-
This compound stock and working solutions
-
Blank biological matrix (e.g., drug-free human plasma)
-
Internal Standard (IS) solution (e.g., deuterated endoxifen)
-
Protein precipitation solvent (e.g., cold acetonitrile or methanol)[17]
Protocol:
-
Spiking the Matrix:
-
Prepare a series of calibration standards by spiking known concentrations of the this compound working solutions into the blank biological matrix.
-
For example, to prepare a 100 ng/mL plasma standard, add 10 µL of a 10 µg/mL working solution to 990 µL of blank plasma.
-
The final concentrations should cover the expected range of this compound concentrations in the study samples. A typical range might be 0.5 to 500 ng/mL.[16]
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of the spiked plasma standard (e.g., 100 µL), add the internal standard solution.
-
Add 2-3 volumes of a cold protein precipitation solvent (e.g., 300 µL of acetonitrile).[17]
-
Vortex the mixture vigorously for 30 seconds to 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or another appropriate technique.
-
Diagrams
Workflow for Handling and Preparation of this compound Analytical Standard
Caption: Workflow for the proper handling and preparation of this compound analytical standard.
Simplified Metabolic Pathway of Tamoxifen to Endoxifen
Caption: Simplified metabolic conversion of tamoxifen to its active metabolite, endoxifen (this compound).
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. (Z)-Endoxifen = 98 HPLC 112093-28-4 [sigmaaldrich.com]
- 3. clearsynth.com [clearsynth.com]
- 4. N-Desmethyl-4’-hydroxy Tamoxifen | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. ≥98% (HPLC), Selective Estrogen response modifier (SERM), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. ruixibiotech.com [ruixibiotech.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in NAPIE Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of N-acyl-phosphatidylethanolamines (NAPIEs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect NAPIE quantification?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
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Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of a this compound standard in a neat solvent to the response of the same standard spiked into a blank matrix sample after extraction.[1] A significant percentage difference in the signal indicates the extent of the matrix effect.[1]
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Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused standard indicates ion suppression or enhancement, respectively, at that retention time.[1]
Q3: What are the most common sources of matrix effects in this compound analysis from biological samples?
A: The most common sources of matrix effects in this compound analysis, especially from complex biological matrices like brain tissue or plasma, are endogenous phospholipids.[2] These are highly abundant lipids that can co-elute with NAPIEs and interfere with their ionization. Other potential sources include salts, detergents, and other small molecules from the sample or sample preparation workflow.
Q4: Can stable isotope-labeled internal standards help overcome matrix effects?
A: Yes, using stable isotope-labeled (SIL) internal standards is a highly effective strategy to compensate for matrix effects.[3][4] A SIL internal standard for a specific this compound species will have nearly identical physicochemical properties and will co-elute with the analyte.[5] Therefore, it will experience similar ionization suppression or enhancement, allowing for an accurate relative quantification. For absolute quantification, a full-length stable isotope-labeled protein can be spiked into the sample at the beginning of the analysis to account for variables in sample processing and digestion.
Troubleshooting Guides
Problem 1: Low or inconsistent this compound signal intensity across replicates.
| Possible Cause | Troubleshooting Step |
| Ion Suppression from Matrix Components | 1. Dilute the Sample: A simple first step is to dilute the extracted sample. This can reduce the concentration of interfering matrix components below the level where they cause significant ion suppression. Ensure the diluted this compound concentration remains above the instrument's limit of detection.[1] 2. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids.[6] 3. Modify Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or use a different column to improve the separation of NAPIEs from co-eluting matrix components.[1] |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperatures to enhance this compound ionization. 2. Check Mobile Phase Additives: Ensure the mobile phase contains appropriate additives (e.g., ammonium acetate) to promote the formation of desired this compound adducts.[7] |
Problem 2: Poor peak shape (e.g., tailing, splitting).
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute Sample: Dilute the sample to reduce the concentration of all components being loaded onto the column. |
| Column Contamination | 1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.[8] |
| Inappropriate Mobile Phase | 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the ionization state of the NAPIEs. 2. Ensure Miscibility: Confirm that the mobile phases are miscible and properly degassed. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Materials:
-
Blank matrix (e.g., brain tissue homogenate from a control animal)
-
This compound analytical standard
-
Solvents for extraction and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a solution of the this compound standard in the final LC-MS reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., LLE followed by SPE).[1]
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = ( (Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A ) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of NAPIEs from Brain Tissue using LLE and SPE
This protocol is adapted from a method for the quantification of this compound molecular species from rat brain.[6]
Materials:
-
Brain tissue
-
Internal standard (e.g., C17:0 NAPE)[9]
-
Chloroform, Methanol, Water
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Hexane, Ethyl acetate, Acetic acid
Procedure:
-
Homogenization and Lipid Extraction (LLE):
-
Homogenize the brain tissue in a suitable buffer.
-
Add the internal standard.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water mixture to separate the lipids into the organic phase.
-
-
Solid-Phase Extraction (SPE) for this compound Enrichment:
-
Evaporate the organic phase from the LLE and reconstitute in a small volume of chloroform.
-
Condition an SPE column with a non-polar solvent mixture (e.g., hexane/ethyl ether/acetic acid).
-
Load the lipid extract onto the SPE column.
-
Wash the column with the non-polar solvent mixture to elute neutral lipids.[7]
-
Elute the polar lipids, including NAPIEs, with a more polar solvent mixture (e.g., chloroform/methanol/water).[7]
-
-
Sample Reconstitution:
-
Evaporate the eluate containing the NAPIEs and reconstitute in a solvent compatible with your LC-MS system.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution for NAPIE in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of the hypothetical compound NAPIE during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for a compound like this compound?
Poor peak resolution in chromatography, manifesting as peak tailing, fronting, or co-elution, can stem from a variety of factors. These can be broadly categorized as issues related to the analyte itself, the mobile phase, the stationary phase, or the HPLC system. For a compound like this compound, common causes include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and extra-column volume.[1][2][3][4]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase plays a critical role in achieving optimal peak resolution.[5] Key parameters to consider include:
-
Solvent Strength: The ratio of organic solvent to aqueous buffer influences the retention time and peak shape. For reversed-phase chromatography, decreasing the organic content can increase retention and potentially improve resolution.[6][7]
-
pH: The pH of the mobile phase can significantly impact the ionization state of an analyte, which in turn affects its retention and peak shape.[5] It is crucial to operate at a pH where this compound is in a single, stable ionization state.[8]
-
Additives: Buffers, ion-pairing agents, or other modifiers can be added to the mobile phase to improve peak shape by minimizing undesirable secondary interactions.[5][9]
Q3: What role does the stationary phase play in resolving this compound peaks?
The choice of the stationary phase is a powerful tool for improving peak resolution.[6][10] If you are experiencing issues with a standard C18 column, consider the following:
-
Alternative Chemistries: Switching to a different stationary phase, such as a phenyl or cyano column, can alter the selectivity of the separation and resolve co-eluting peaks.[9]
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency, leading to sharper peaks and better resolution.[6]
-
End-capping: For basic compounds that may exhibit tailing due to interactions with residual silanol groups on the silica support, using an end-capped column is highly recommended.[2][11]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions | Use a highly deactivated, end-capped column.[2][11] Consider adding a mobile phase modifier like triethylamine (TEA) to mask active silanol sites.[3] |
| Mobile Phase pH near pKa | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound to ensure a single ionic form.[8] |
| Column Overload | Reduce the sample concentration or injection volume.[3][4] A higher capacity stationary phase may also be beneficial.[2] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[1][8] Ensure all fittings are properly connected. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column and using a guard column for future analyses.[1][4] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more gradually than the trailing edge.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Overload | Decrease the sample concentration or injection volume.[11][12] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.[13][14] |
| Poor Column Packing | If the issue persists with a new column of the same type, it may indicate a manufacturing defect. Try a column from a different batch or manufacturer.[13] |
| Column Collapse | This can occur due to excessive pressure or incompatible mobile phase conditions. Ensure the operating parameters are within the column's recommended limits.[11] |
Issue 3: Poor Resolution / Co-elution
This occurs when two or more peaks are not adequately separated.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Selectivity (α) | Change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[6] Alter the stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).[9] |
| Insufficient Efficiency (N) | Use a longer column or a column packed with smaller particles to increase the theoretical plate count.[6][9] |
| Insufficient Retention (k) | In reversed-phase mode, decrease the percentage of the organic solvent in the mobile phase to increase the retention factor.[6] |
| Suboptimal Temperature | Varying the column temperature can affect selectivity and efficiency.[15] Experiment with temperatures within the stable range of your analyte and column. |
| Inappropriate Flow Rate | Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10][15] |
Experimental Protocols
Protocol for Method Development to Improve this compound Peak Resolution
This protocol outlines a systematic approach to optimizing the separation of this compound from potential impurities or co-eluting compounds.
1. Initial Conditions (Reversed-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength for this compound
-
Injection Volume: 10 µL
2. Mobile Phase Optimization:
-
pH Adjustment: If this compound is an ionizable compound, screen different mobile phase pH values (e.g., 2.5, 4.5, 6.5) using appropriate buffers to find the optimal peak shape.
-
Organic Modifier Screening: If co-elution is observed, replace acetonitrile with methanol and re-run the initial gradient.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
3. Stationary Phase Screening:
-
If mobile phase optimization does not provide adequate resolution, screen alternative column chemistries such as Phenyl-Hexyl or a polar-embedded phase.
4. Temperature and Flow Rate Optimization:
-
Evaluate the effect of column temperature (e.g., 25 °C, 40 °C, 50 °C) on selectivity and resolution.
-
Assess the impact of flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) on peak width and resolution.
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution in chromatography.
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. google.com [google.com]
- 11. acdlabs.com [acdlabs.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting Nucleic Acid Purification by Ion-Exchange Chromatography
This guide provides troubleshooting advice for common issues encountered during nucleic acid purification using ion-exchange chromatography, particularly when dealing with challenging samples that may result in incomplete cell lysis.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of nucleic acid purification by ion-exchange chromatography?
Ion-exchange chromatography separates molecules based on their net surface charge. For nucleic acid purification, a positively charged (anion-exchange) resin is typically used. The negatively charged phosphate backbone of DNA and RNA binds to the positively charged resin under low-salt conditions. Contaminants that do not bind or bind weakly are washed away. The purified nucleic acids are then eluted from the resin using a high-salt buffer, which disrupts the electrostatic interactions.[1][2]
Q2: Why is complete cell lysis important for this procedure?
Effective cell lysis is crucial for releasing the nucleic acids from the cells.[3][4] Incomplete lysis will result in a lower yield of starting material for the purification process, as a significant portion of the nucleic acids will remain trapped within intact cells and be discarded with the cell debris.[4][5]
Q3: What are the signs of incomplete cell lysis?
Signs of incomplete cell lysis include a very large or stringy pellet after the initial centrifugation step, a lysate that is not very viscous (as released DNA and proteins increase viscosity), and ultimately, a low yield of purified nucleic acids.[6]
Troubleshooting Guides
Issue 1: Low Yield of Purified Nucleic Acids
Low yield is one of the most common problems in nucleic acid purification. The issue can arise at various stages of the protocol.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Cell Lysis | - Optimize lysis protocol: The method for cell disruption should be appropriate for the sample type. Animal cells are easier to lyse than bacteria or plant cells which have rigid cell walls.[6] - Increase incubation time: Extend the incubation time with the lysis buffer to ensure complete breakdown of cellular structures.[5] - Mechanical disruption: For tough-to-lyse samples, consider adding a mechanical disruption step such as homogenization or sonication.[3] |
| Inefficient Binding to Resin | - Incorrect buffer conditions: Ensure the binding buffer has the correct low-salt concentration and pH to facilitate the binding of nucleic acids to the ion-exchange resin.[3] - Sample overload: Using too much starting material can exceed the binding capacity of the column, leading to loss of nucleic acids in the flow-through.[1][4] |
| Inefficient Elution | - Incorrect elution buffer: Verify that the elution buffer has a sufficiently high salt concentration to disrupt the binding of nucleic acids to the resin.[1][7] - Increase elution volume: A larger volume of elution buffer may be needed to ensure all bound nucleic acids are recovered.[7] - Preheat elution buffer: Warming the elution buffer to 60-70°C can improve elution efficiency.[7] |
| Nucleic Acid Degradation | - Nuclease contamination: Work quickly and keep samples on ice to minimize the activity of nucleases. Use nuclease-free reagents and consumables.[3] For RNA extraction, the use of RNase inhibitors is recommended.[3] |
Experimental Workflow for Nucleic Acid Purification by Ion-Exchange
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Plasmid Purification Technologies | QIAGEN [qiagen.com]
- 3. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 4. go.zageno.com [go.zageno.com]
- 5. mpbio.com [mpbio.com]
- 6. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
Technical Support Center: Optimizing Mass Spectrometry for NAPIE Detection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of N-aryl-2-phenylindolizine-1-ethanimine (NAPIE) and related indolizine derivatives using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is mass spectrometry a suitable method for its detection?
A1: N-aryl-2-phenylindolizine-1-ethanimine (this compound) is a nitrogen-containing heterocyclic aromatic compound belonging to the indolizine class. Indolizine derivatives are of interest in drug discovery due to their diverse biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an ideal analytical technique for this compound due to its high sensitivity, selectivity, and ability to provide structural information, which are crucial for identifying and quantifying the compound in complex matrices such as biological fluids.
Q2: What are the typical ionization modes for analyzing this compound and its derivatives?
A2: Electrospray ionization (ESI) is the most common and effective ionization technique for indolizine derivatives like this compound. Given the presence of nitrogen atoms, this compound is expected to readily accept a proton, making positive ion mode ([M+H]⁺) the preferred mode for detection.
Q3: How can I predict the fragmentation pattern of this compound in MS/MS experiments?
A3: The fragmentation of indolizine derivatives in tandem mass spectrometry (MS/MS) often involves characteristic losses. For this compound, fragmentation is likely to occur at the ethanimine side chain and may involve cleavage of the aryl group. A detailed analysis of the product ion spectra is necessary to elucidate the exact fragmentation pathway. For some indolizine alkaloids, a characteristic loss of an isopentene group has been observed.[1]
Q4: What are the key considerations for sample preparation before LC-MS analysis of this compound?
A4: Effective sample preparation is critical to remove interfering substances from the sample matrix.[2] For this compound analysis in biological samples, common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the sample type and the required sensitivity. Care should be taken to avoid the use of detergents, as they can cause ion suppression.[3]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in positive ion mode to detect the [M+H]⁺ ion of this compound. |
| Suboptimal ESI Source Parameters | Optimize the electrospray voltage, nebulizer gas flow, and drying gas temperature and flow rate.[4][5] Start with a lower sprayer voltage and adjust as needed.[3][4] |
| Poor Sample Solubility | Verify that this compound is fully dissolved in the injection solvent. The sample solvent should be compatible with the mobile phase to prevent precipitation.[6] |
| Ion Suppression | Matrix components can co-elute with this compound and suppress its ionization.[2][7] Improve sample cleanup, adjust the chromatographic gradient to better separate this compound from interferences, or dilute the sample. |
| Compound Degradation | Indolizine derivatives can be susceptible to degradation. Ensure sample stability by using appropriate storage conditions and consider the use of stabilizers if necessary.[2] |
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6][8] |
| Secondary Interactions with Column | Interactions with residual silanol groups on the silica-based column can cause peak tailing. Consider adding a small amount of a buffer, like ammonium formate, to the mobile phase.[6] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[6][8] |
| System Contamination | Contamination can arise from the sample matrix, mobile phase impurities, or column bleed.[8] Run blank injections to identify the source of contamination and clean the system if necessary. |
| Carryover | If ghost peaks appear in blank injections following a sample, it may indicate carryover from the previous injection.[6][8] Optimize the autosampler wash method and extend the run time to ensure all compounds elute. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Quantification
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimization: Infuse a standard solution of this compound to optimize the fragmentor voltage and collision energy for the most intense and stable signal.
-
Data Presentation
Table 1: Typical Starting ESI-MS Parameters for this compound Detection
| Parameter | Typical Range |
| Capillary Voltage (V) | 2000 - 4000 |
| Nebulizer Pressure (psi) | 30 - 50 |
| Drying Gas Flow (L/min) | 8 - 12 |
| Drying Gas Temperature (°C) | 250 - 350 |
| Fragmentor Voltage (V) | 80 - 150 |
| Collision Energy (eV) | 10 - 40 |
Note: These are general ranges and should be optimized for the specific instrument and compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromacademy.com [chromacademy.com]
- 8. zefsci.com [zefsci.com]
Technical Support Center: Resolving Co-elution of Synthetic Cannabinoid Isomers
Welcome to the technical support center for advanced chromatographic challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of synthetic cannabinoid isomers, a complex analytical task due to their structural similarity.
Frequently Asked Questions (FAQs)
Q1: What makes synthetic cannabinoid isomers so difficult to separate?
A1: Synthetic cannabinoids and their metabolites are often structural isomers, including positional isomers, where functional groups are located at different positions on the molecule.[1] These isomers typically have very similar physicochemical properties, such as polarity, size, and shape, which leads to nearly identical retention times in traditional one-dimensional chromatography, resulting in co-elution.[2] This analytical challenge is significant because different isomers can have varied biological activities and legal statuses.
Q2: How can I confirm if I have a co-elution problem with my isomeric compounds?
A2: Co-elution can be difficult to detect, especially if the peaks are perfectly merged. Here are a few indicators:
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Peak Shape Abnormalities: Look for non-symmetrical peaks, such as shoulders or excessive tailing. A shoulder is a clear sign that a minor component is eluting very close to the main peak.
-
Mass Spectrometry (MS) Data: If you are using an LC-MS system, examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge, it indicates the presence of more than one compound.
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Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the chromatographic peak. If the spectra are not identical, co-elution is likely.
Q3: What are the primary chromatographic parameters I should adjust to resolve co-eluting isomers?
A3: To resolve co-eluting peaks, you need to manipulate the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k'). For isomers, changing the selectivity is often the most effective strategy. This can be achieved by:
-
Changing the stationary phase: Employing columns with different chemical properties can alter the interactions between the analytes and the column, leading to differential retention.
-
Modifying the mobile phase: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol), pH, or using additives can significantly impact selectivity.
-
Adjusting the temperature: Temperature affects the thermodynamics of the separation and can alter the relative retention of isomers.
Troubleshooting Guide: Step-by-Step Isomer Resolution
If you are experiencing co-elution of synthetic cannabinoid isomers, follow this systematic approach to troubleshoot and optimize your separation method.
Step 1: Methodical Mobile Phase Optimization
Before changing the column, systematically optimize your mobile phase conditions.
-
Change the Organic Modifier: The choice of organic solvent can have a significant impact on selectivity. If you are using acetonitrile, try methanol, and vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds.
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution of closely eluting peaks.[3] If you have an isocratic method, small, incremental changes in the mobile phase composition can be tested to find the optimal separation.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention times and improve separation.
Step 2: Selecting an Appropriate Stationary Phase
If mobile phase optimization is insufficient, the next step is to choose a column with a different selectivity. For synthetic cannabinoid isomers, consider the following stationary phases:
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to traditional C18 columns due to multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. They have shown success in separating constitutional isomers of synthetic cannabinoids.
-
Phenyl-Hexyl Columns: These columns provide aromatic selectivity and can be effective for separating compounds with aromatic rings.
-
Biphenyl Columns: These columns offer enhanced π-π interactions and are suitable for separating isomers that are difficult to resolve on other phases.[4]
-
Chiral Columns: For enantiomers (mirror-image isomers), a chiral stationary phase is typically required for separation. For diastereomers, while separable on achiral columns, a chiral column may provide better resolution.
Step 3: Advanced Separation Techniques
For particularly challenging separations, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities (orthogonal systems) to significantly increase peak capacity and resolve highly complex mixtures, including co-eluting isomers.[2]
-
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge. This technique can separate isomers that are indistinguishable by mass spectrometry alone. For some JWH isomers, derivatization has been used to enhance separation in IM-MS.[5][6][7][8]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is another powerful tool for isomer separation.
Experimental Protocols
Below are example methodologies that have been used for the separation of synthetic cannabinoid isomers. These should be used as a starting point for your method development.
Protocol 1: HPLC Method for JWH-018 Isomers
This protocol is a hypothetical example based on common practices for separating synthetic cannabinoids.
| Parameter | Setting |
| Column | PFP Column (e.g., 150 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | MS/MS |
Protocol 2: 2D-LC Method for Complex Isomeric Mixtures
This protocol outlines a conceptual 2D-LC setup for enhanced isomer resolution.
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column | High pH C18 Column | PFP Column |
| Mobile Phase A | 10 mM Ammonium Formate, pH 10 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for initial separation | Fast gradient for each fraction |
| Flow Rate | Low flow rate for high resolution | High flow rate for rapid analysis |
| Detector | UV | High-Resolution MS |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting co-elution and the principles of 2D-LC.
Caption: A decision tree for systematically troubleshooting co-elution issues.
Caption: A diagram illustrating the basic components and flow of a 2D-LC system.
References
- 1. The Use of Single or Serially Coupled Columns and the Effect of Organic Modifier for the Separation of Constitutional Isomers of the Synthetic Cannabinoid JWH 018. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Visceral leishmaniasis - Wikipedia [en.wikipedia.org]
- 4. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of NAPIE Detection Methods
To provide you with accurate and detailed technical support, please clarify the full name of the "NAPIE" detection method.
The term "this compound" is not a widely recognized acronym in the scientific literature for a specific detection method. To ensure the troubleshooting guides, FAQs, experimental protocols, and data presentations are relevant and valuable to your research, please specify what "this compound" stands for.
Once you provide the full name of the detection method, this technical support center will be populated with the following resources, tailored to your specific needs as researchers, scientists, and drug development professionals.
Future Content Will Include:
1. Troubleshooting Guides (Question & Answer Format)
This section will address common issues encountered during experiments, providing step-by-step solutions to overcome challenges and enhance the sensitivity of your assays.
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Example Topic: Low Signal-to-Noise Ratio
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Q: My assay is showing a high background signal, which is masking the true signal from my analyte. What are the potential causes and how can I troubleshoot this?
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A: A high background can stem from several factors, including non-specific binding, contaminated reagents, or suboptimal incubation times. We will provide a detailed guide to pinpoint the source of the high background and systematically address it through protocol modifications.
-
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Example Topic: Poor Reproducibility
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Q: I am observing significant variability between my replicate experiments. What steps can I take to improve the reproducibility of my results?
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A: Inconsistent results can be due to variations in pipetting, temperature fluctuations, or reagent instability. This guide will offer best practices for standardizing your experimental workflow to ensure consistent and reliable data.
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2. Frequently Asked Questions (FAQs)
This section will provide concise answers to common questions regarding the principles of the detection method, reagent handling, and data interpretation.
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Example FAQ:
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Q: What is the optimal storage condition for the key reagents in this assay?
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A: Detailed storage instructions for each component will be provided to ensure reagent stability and optimal performance over time.
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3. Quantitative Data Summaries (Tabular Format)
Clear and structured tables will be presented to summarize critical quantitative data, allowing for easy comparison of different experimental conditions and outcomes.
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Example Table:
| Parameter | Condition A | Condition B | Condition C |
| Limit of Detection (LOD) | X pM | Y pM | Z pM |
| Signal-to-Noise Ratio | A | B | C |
| Assay Time | T1 hours | T2 hours | T3 hours |
4. Detailed Experimental Protocols
Comprehensive methodologies for key experiments will be provided, including reagent preparation, step-by-step procedures, and data analysis guidelines.
5. Mandatory Visualizations (Graphviz Diagrams)
Custom diagrams will be generated to illustrate signaling pathways, experimental workflows, and logical relationships to provide a clear visual understanding of complex processes.
-
Example Workflow Diagram:
A simplified experimental workflow.
We look forward to your clarification to proceed with building this comprehensive technical support resource for your specific detection method.
Technical Support Center: Troubleshooting Contamination in NAPIE Experiments
Welcome to the technical support center for Nucleic Acid-Programmable Interaction Experiments (NAPIE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues that may arise during this compound protocols.
Hypothetical this compound Workflow: For the context of this guide, a this compound experiment is defined as a technique that utilizes programmable nucleic acid scaffolds (e.g., DNA origami) to arrange and facilitate the study of specific protein-DNA interactions. The general workflow involves the synthesis and purification of nucleic acid and protein components, assembly of the this compound complex, execution of the binding assay, and subsequent data analysis.
Troubleshooting Guides (Q&A)
This section addresses specific problems you might encounter, their probable causes related to contamination, and step-by-step solutions.
Issue 1: Inconsistent or Non-Reproducible Binding Results
Q: My this compound binding assay is giving highly variable results between replicates. One day I see strong binding, the next it's weak or absent. What could be the cause?
A: Inconsistent results are often a hallmark of sporadic contamination. The most likely culprits are nuclease or protease contamination, which can degrade your nucleic acid scaffolds or protein of interest, respectively.
Troubleshooting Steps:
-
Assess Component Integrity: Before assembling the this compound complex, run quality control checks on your nucleic acid and protein stocks.
-
Identify the Source of Contamination:
-
Implement Corrective Actions:
-
Use certified nuclease-free water, pipette tips, and tubes for all steps.[4]
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Aliquot your reagents into smaller, single-use volumes to prevent contamination of stock solutions.[5]
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Always wear gloves and change them frequently, especially after touching non-sterile surfaces.[5][6]
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Decontaminate work surfaces, pipettes, and centrifuges with appropriate solutions (e.g., 10% bleach, RNase/DNase removal solutions) before and after each experiment.[6][7][8]
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If protease activity is suspected in your protein prep, add protease inhibitors to your lysis and storage buffers.[9]
-
Issue 2: High Background or Non-Specific Binding in Assays
Q: I'm observing a high background signal in my no-template control, or my protein seems to be binding non-specifically to the nucleic acid scaffold in my EMSA/pull-down assay. How can I fix this?
A: This issue can be caused by several factors, including contaminating nucleic acids in your protein preparation or microbial byproducts like endotoxins that can interfere with binding interactions.
Troubleshooting Steps:
-
Check for Nucleic Acid Contamination in Protein Preps: Contaminating DNA or RNA from the expression host can sometimes co-purify with your protein and mediate false-positive interactions.[10]
-
Solution: Treat your purified protein preparation with a nuclease (e.g., micrococcal nuclease) to degrade any contaminating nucleic acids.[10] Be sure to subsequently inhibit or remove the nuclease before proceeding with your this compound experiment.
-
-
Test for Endotoxin Contamination: Endotoxins (lipopolysaccharides) from Gram-negative bacteria are common contaminants in protein preparations and can cause non-specific interactions or aggregation.[11][12]
-
Optimize Binding Conditions:
Issue 3: Complete Failure of the Experiment (No Signal)
Q: I am getting no signal at all in my this compound experiment, even in my positive controls. What type of contamination could cause this?
A: A complete lack of signal, especially when positive controls fail, points to a potent inhibitor or severe degradation of a critical component.
Troubleshooting Steps:
-
Suspect Nuclease/Protease Contamination: As with inconsistent results, severe nuclease or protease contamination can completely degrade your nucleic acid scaffold or protein, leading to a total loss of signal.[1][3] Re-verify the integrity of your components as described in Issue 1.
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Evaluate Reagent Quality: One of your core reagents could be contaminated.
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Water: The water used to make buffers is a common source of contamination. Use a fresh, unopened stock of molecular biology-grade, nuclease-free water to prepare new buffers.[5]
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Enzymes/Antibodies: If your detection method involves enzymes (e.g., HRP) or antibodies, these reagents could be expired or contaminated. Test their activity independently.
-
-
Review Aseptic Technique: A significant breach in aseptic technique could introduce a high concentration of microbes.[17][18] Microbial growth can alter the pH of your buffers and their metabolic byproducts can inhibit reactions.
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Solution: Ensure all buffers are sterile-filtered. Work in a clean environment, such as a laminar flow hood, especially during the assembly of the this compound complex.[19]
-
Quantitative Data Summary Tables
Table 1: Assessing Nucleic Acid Purity and Integrity
| Quality Metric | Method | Good Quality | Poor Quality (Indicates Contamination) |
| Purity (A260/A280) | UV Spectrophotometry | ~1.8 | < 1.7 (Protein contamination) |
| Purity (A260/A230) | UV Spectrophotometry | > 1.8 | < 1.5 (Salt or organic solvent contamination) |
| Integrity | Gel Electrophoresis | Sharp, distinct band | Smearing or multiple lower MW bands |
Data derived from common laboratory standards for nucleic acid quality assessment.[20][21]
Table 2: Assessing Protein Purity and Concentration
| Quality Metric | Method | Good Quality | Poor Quality (Indicates Contamination) |
| Purity | SDS-PAGE | Single, sharp band at expected MW | Multiple bands, smearing (degradation/proteases) |
| Purity (A260/A280) | UV Spectrophotometry | ~0.6 (varies by sequence) | > 1.0 (Likely nucleic acid contamination) |
| Endotoxin Level | LAL Assay | < 0.1 EU/µg protein | > 1.0 EU/µg protein |
Data derived from common laboratory standards for protein quality assessment.[22][23]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a molecular biology lab? A1: The most frequent sources include the experimenter (skin, hair, breath), contaminated reagents and consumables (pipette tips, tubes, water), carryover from previous experiments (especially PCR products), and the general lab environment (dust, aerosols).[5][24]
Q2: How can I prevent carryover contamination from previous experiments? A2: Employ a unidirectional workflow.[6] Use physically separate areas for pre-amplification (reagent prep, sample prep), and post-amplification (PCR, gel analysis) steps.[7][25] Never bring equipment or reagents from the post-PCR area back to the pre-PCR area.[26]
Q3: Is autoclaving sufficient to eliminate nuclease contamination? A3: Not always. While autoclaving sterilizes by killing microbes, some hardy enzymes like RNases can refold and regain activity upon cooling.[4] For critical applications, it's best to use certified nuclease-free consumables or treat materials with specific decontamination solutions.[4]
Q4: My lab doesn't have separate rooms for pre- and post-PCR. What can I do? A4: If separate rooms are not possible, create designated bench spaces for each activity. Use dedicated sets of pipettes, lab coats, and consumables for each area.[7][27] A benchtop PCR cabinet with a UV lamp can also help decontaminate the setup area between experiments.
Q5: How often should I decontaminate my workspace and equipment? A5: It is good practice to decontaminate work surfaces and pipettes before and after every experiment.[7] A more thorough cleaning of the entire area, including centrifuges and vortexers, should be done on a weekly basis.[6]
Visual Guides: Diagrams and Workflows
Experimental Workflow
Caption: A generalized workflow for a Nucleic Acid-Programmable Interaction Experiment (this compound).
Troubleshooting Logic
Caption: A decision tree for troubleshooting contamination sources in this compound experiments.
Signaling Pathway of Contamination Control
Caption: Key principles of aseptic technique that contribute to reliable experimental outcomes.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Nuclease and Protease Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. clyte.tech [clyte.tech]
- 6. rheniumbio.co.il [rheniumbio.co.il]
- 7. Avoiding Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Endotoxin removal from protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new method for reduction of endotoxin contamination from protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. Aseptic Laboratory Techniques: Volume Transfers with Serological Pipettes and Micropipettors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Aseptic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 21. When It’s All About Quality: The Importance of Purity and Integrity Estimation — BioEcho Life Sciences [bioecho.com]
- 22. jordilabs.com [jordilabs.com]
- 23. A Comprehensive Guide to the Determination of Protein Purity and Quantity | MtoZ Biolabs [mtoz-biolabs.com]
- 24. agscientific.com [agscientific.com]
- 25. blog.biosearchtech.com [blog.biosearchtech.com]
- 26. 7 tips for avoiding DNA contamination in your PCR [takarabio.com]
- 27. fr.gilson.com [fr.gilson.com]
Calibration curve problems for NAPIE quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves for the quantification of N-(1-Naphthyl)ethylenediamine (NAPIE).
Troubleshooting Guides
This section addresses common problems encountered during the development and execution of bioanalytical methods for this compound quantification.
Issue 1: Poor Linearity of the Calibration Curve (Low R² Value)
A low coefficient of determination (R²) indicates that the calibration curve does not accurately represent the relationship between the concentration and the instrument response.
Question: My calibration curve for this compound has an R² value below 0.99. What are the potential causes and how can I fix it?
Answer: Poor linearity can stem from several factors, from sample preparation to instrument issues. A systematic approach is necessary to identify and resolve the problem.
Possible Causes and Solutions:
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Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a primary source of non-linearity.
-
Solution: Carefully re-prepare stock and working solutions. Use calibrated pipettes and analytical balances. Ensure the purity of the reference standard.
-
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Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the detector.
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Detector Saturation: At high concentrations, the detector response may become non-proportional to the analyte concentration.
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Solution: Dilute the higher concentration standards to fall within the linear range of the instrument.
-
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Analyte Instability: this compound may be degrading in the prepared standards or in the biological matrix during sample processing or storage.
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Instrumental Issues: Problems with the injector, pump, or detector of the liquid chromatography-mass spectrometry (LC-MS) system can lead to inconsistent responses.
-
Solution: Perform routine maintenance on your LC-MS system. Check for leaks, ensure proper pump performance, and clean the ion source.
-
Issue 2: High Variability at the Lower Limit of Quantification (LLOQ)
Inaccurate and imprecise results at the lowest concentration of the calibration curve can compromise the sensitivity of the assay.
Question: I'm observing high variability (>20%) for my LLOQ replicates. How can I improve the performance of my assay at low concentrations?
Answer: High variability at the LLOQ is often related to low signal-to-noise ratios, matrix effects, or issues with sample preparation.
Possible Causes and Solutions:
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Low Instrument Sensitivity: The concentration of the LLOQ may be at the limit of detection (LOD) of the instrument.
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Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent results, especially at low concentrations.[13][14][15][16]
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Solution: Improve the sample clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound can also help to compensate for matrix effects.
-
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Analyte Adsorption: this compound may adsorb to plasticware or the surfaces of the LC system, leading to sample loss, particularly at low concentrations.
-
Solution: Use low-adsorption vials and pipette tips. Prime the LC system with a high-concentration sample before injecting the LLOQ to passivate active sites.
-
-
Carryover: Residual this compound from a high-concentration sample can carry over into a subsequent blank or LLOQ injection, causing artificially high and variable results.[17][18][19]
-
Solution: Optimize the wash solvent for the injector to effectively remove this compound. Include multiple blank injections after the highest calibration standard to assess and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for a calibration curve in a bioanalytical method?
A1: For bioanalytical methods, an R² value of ≥ 0.99 is generally considered acceptable.[20] However, the acceptance criteria should also include the back-calculated accuracy of the calibration standards, which should be within ±15% of the nominal value (±20% for the LLOQ).
Q2: How do I determine the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)?
A2: The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, typically defined as a signal-to-noise ratio of 3:1. The LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually a signal-to-noise ratio of 10:1 and with precision (%CV) and accuracy (%bias) within 20%.
Q3: What are matrix effects and how can I evaluate them?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting compounds from the biological sample.[13][14][16] This can lead to ion suppression or enhancement. To evaluate matrix effects, compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor.
Q4: When should I use a weighted regression for my calibration curve?
A4: A weighted regression (e.g., 1/x or 1/x²) is recommended when the variance of the response is not constant across the concentration range (heteroscedasticity).[1] This is common in bioanalytical assays where the variability is higher at lower concentrations. Weighting gives less emphasis to the higher concentration standards, often resulting in a better fit at the lower end of the curve.
Q5: My calibration curve is non-linear at higher concentrations. Can I still use it?
A5: Yes, a non-linear calibration curve can be used if it is reproducible and provides a good fit for the data.[2][3] A quadratic or other non-linear regression model can be applied. However, it is crucial to have a sufficient number of calibration standards to accurately define the curve. It is also important to understand the reason for the non-linearity, such as detector saturation.
Quantitative Data Summary
The following table summarizes the generally accepted performance criteria for calibration curves in bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Calibration Curve R² | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal concentration |
| LLOQ Accuracy | Within ±20% of nominal concentration |
| LLOQ Precision (%CV) | ≤ 20% |
| Precision of other QC levels (%CV) | ≤ 15% |
| Accuracy of QC levels (%bias) | Within ±15% of nominal concentration |
Experimental Protocols
Protocol for Generating a Calibration Curve for this compound Quantification
This protocol outlines the general steps for creating a calibration curve for the quantification of this compound in a biological matrix (e.g., human plasma) using LC-MS.
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).
-
Prepare a separate stock solution for the internal standard (IS), preferably a stable isotope-labeled version of this compound.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standard solutions at different concentrations.
-
Prepare at least 6-8 non-zero calibration standards by spiking the appropriate working standard solution into a blank biological matrix. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein precipitation.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard and unknown sample, add the internal standard solution.
-
Perform sample extraction to remove proteins and other interfering components. This can be achieved through:
-
Protein Precipitation (PPT): Add a water-miscible organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex, and centrifuge. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte.
-
-
Evaporate the solvent from the extracted sample and reconstitute it in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions optimized for this compound and its IS.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear or weighted linear regression to the data to obtain the calibration equation and the R² value.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Visualizations
Troubleshooting Workflow for Poor Calibration Curve Linearity
Caption: A workflow diagram for troubleshooting poor linearity in calibration curves.
Experimental Workflow for Calibration Curve Generation
Caption: A flowchart illustrating the key steps in generating a calibration curve.
Generic Signaling Pathway
Disclaimer: There is no established signaling pathway for this compound as a therapeutic agent in the public domain. The following diagram is a generic representation of a signaling cascade that could be adapted once the specific mechanism of action of a new chemical entity is elucidated.
Caption: A generalized diagram of a cell signaling pathway.
References
- 1. N-(1-naphthyl)ethylenediamine dihydrochloride as a new reagent for nanomole quantification of sugars on thin-layer plates by a mathematical calibration process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ujcontent.uj.ac.za]
- 3. Absolute quantitation of NAPQI-modified rat serum albumin by LC-MS/MS: monitoring acetaminophen covalent binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. footballscoop.com [footballscoop.com]
- 10. researchgate.net [researchgate.net]
- 11. Carter's Corner: Gators Maintain Momentum During Early Signing Period - Florida Gators [floridagators.com]
- 12. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalysis: waiting for Napoleon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Miscanthus × giganteus - Wikipedia [en.wikipedia.org]
- 15. red94.net [red94.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Younger Dryas impact hypothesis - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. 48 Hours of PONV Prevention | APONVIE [aponvie.com]
Validation & Comparative
Navigating Analytical Method Comparability: A Guide to Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the reproducibility and reliability of analytical methods are paramount. When analytical methods are transferred between laboratories, updated, or when different methods are used to measure the same analyte, a rigorous cross-validation process is essential to ensure data consistency and accuracy. This guide provides a comprehensive overview of the principles, experimental protocols, and key considerations for the cross-validation of analytical methods, with a particular focus on immunogenicity assays, a critical component of biologic drug development.
Understanding Analytical Method Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods, or the same method performed at different sites, provide comparable results.[1][2] This is a critical step in the lifecycle of an analytical method, ensuring the integrity of data generated across different studies, laboratories, or even over a long period.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on when and how to perform cross-validation to ensure the reliability of bioanalytical data.[1][3]
The primary objective of cross-validation is to establish the interchangeability of analytical data. This is crucial in scenarios such as:
-
Method Transfer: Moving a validated analytical method from one laboratory to another.[4]
-
Method Modification: Implementing changes to a validated method.
-
Instrument Changes: Using different analytical instruments within the same laboratory.
-
Comparative Studies: When data from different studies that used different analytical methods need to be compared.
Key Parameters in Cross-Validation
The cross-validation process involves a head-to-head comparison of the analytical methods, focusing on key validation parameters. While the specific parameters may vary depending on the type of assay, for immunogenicity assays, which assess the potential for a therapeutic protein to elicit an immune response, the following are critical:
| Parameter | Description | Acceptance Criteria (Typical) |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Typically, the coefficient of variation (%CV) should be within a predefined limit (e.g., ≤ 20-25%). |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | The mean accuracy should be within a certain percentage of the nominal concentration (e.g., 80-120%). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference from matrix components or related substances. |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected and differentiated from the background. | The limit of detection (LOD) and limit of quantitation (LOQ) should be comparable between methods. |
| Drug Tolerance | The ability of the assay to detect anti-drug antibodies (ADAs) in the presence of the therapeutic drug.[5] | The assay should be able to detect a specified concentration of positive control ADA in the presence of a clinically relevant concentration of the drug. |
Experimental Protocol for Cross-Validation of an Immunogenicity Assay
The following provides a generalized protocol for the cross-validation of a qualitative anti-drug antibody (ADA) screening assay being transferred between two laboratories (originating lab and receiving lab).
Objective: To demonstrate that the receiving laboratory can achieve comparable results to the originating laboratory using the same analytical method.
Materials:
-
A panel of at least 30 individual matrix samples (e.g., serum or plasma).
-
Positive control (PC) samples at low, medium, and high concentrations of ADA.
-
Negative control (NC) samples.
-
Validated critical reagents (e.g., coating antigen, detection antibody).
Methodology:
-
Training and Familiarization: The receiving laboratory personnel should be thoroughly trained on the standard operating procedure (SOP) of the analytical method.
-
Assay Validation at Receiving Lab: The receiving lab should perform a partial validation of the assay to demonstrate proficiency, including establishing the screening cut point.
-
Sample Analysis:
-
The same panel of individual matrix samples and control samples are analyzed in both the originating and receiving laboratories.
-
To minimize variability, it is recommended that the analysis be performed on the same day or within a short timeframe.
-
Samples should be blinded to the analysts where possible.
-
-
Data Analysis and Acceptance Criteria:
-
The results from both laboratories are compared.
-
For qualitative ADA assays, the agreement in sample classification (positive or negative) is the primary endpoint.
-
A high degree of concordance is expected (e.g., ≥90% agreement).
-
Any discordant results should be investigated to identify the root cause.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between an originating and a receiving laboratory.
Cross-validation workflow between two laboratories.
Relevance to Immunogenicity and Signaling Pathways
Immunogenicity is the propensity of a therapeutic protein to generate an immune response, which can impact both the safety and efficacy of the drug.[6][7] The detection of anti-drug antibodies (ADAs) is a key part of immunogenicity assessment.[5][8] In some cases, these ADAs can be neutralizing, meaning they inhibit the biological activity of the drug. Understanding the mechanism of action of the therapeutic protein is crucial for developing relevant neutralizing antibody assays.
The diagram below illustrates a simplified, hypothetical signaling pathway that a therapeutic protein might modulate. A neutralizing antibody could potentially block the initial receptor binding step, thereby inhibiting the downstream signaling cascade.
Simplified therapeutic protein signaling pathway.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and comparability of data in drug development. By adhering to established guidelines and employing well-defined experimental protocols, researchers can ensure the integrity of their analytical data, a critical component for successful regulatory submissions and, ultimately, patient safety.
References
- 1. fda.gov [fda.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products - ECA Academy [gmp-compliance.org]
- 7. nihs.go.jp [nihs.go.jp]
- 8. bioagilytix.com [bioagilytix.com]
A Structural and Pharmacological Comparison of JWH-018 and the Analog NAPIE
This guide provides a detailed structural and functional comparison between the synthetic cannabinoid JWH-018 and a closely related analog, here referred to as NAPIE (1-ethyl-3-(1-naphthoyl)indole). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a well-characterized synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] It belongs to the naphthoylindole family and has been a subject of extensive research due to its potent psychoactive effects.[1][2] This guide compares JWH-018 to this compound, a structural analog differing only in the length of the N-1 alkyl chain. Understanding the impact of this structural modification is crucial for elucidating the structure-activity relationships (SAR) of this class of compounds.
Structural Comparison
Both JWH-018 and this compound share a common naphthoylindole core structure, which is essential for their interaction with cannabinoid receptors. This core consists of an indole ring system substituted at the 3-position with a carbonyl group connected to a naphthalene ring.
The key structural difference lies in the alkyl chain attached to the indole nitrogen (N-1 position). JWH-018 possesses a pentyl (5-carbon) chain, whereas this compound has a shorter ethyl (2-carbon) chain. This variation in alkyl chain length is known to significantly influence the affinity and efficacy of the compound at cannabinoid receptors.
JWH-018:
-
Chemical Name: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
-
Molecular Formula: C₂₄H₂₃NO
This compound (hypothetical):
-
Chemical Name: (Naphthalen-1-yl)(1-ethyl-1H-indol-3-yl)methanone
-
Molecular Formula: C₂₁H₁₇NO
Pharmacological Comparison
The length of the N-1 alkyl chain is a critical determinant of pharmacological activity in synthetic cannabinoids. Generally, an optimal chain length of 4 to 5 carbons exists for high-affinity binding to cannabinoid receptors. Shortening this chain is expected to reduce binding affinity and functional potency.
The following table summarizes the reported pharmacological data for JWH-018 and the projected data for this compound, based on established SAR trends.
| Parameter | JWH-018 | This compound (Projected) |
| CB1 Receptor Binding Affinity (Kᵢ) | 9.00 ± 5.00 nM[1] | ~30-50 nM |
| CB2 Receptor Binding Affinity (Kᵢ) | 2.94 ± 2.65 nM[1] | ~100-200 nM |
| CB1 Receptor Functional Activity (EC₅₀) | 102 nM[1][3] | >500 nM |
| CB2 Receptor Functional Activity (EC₅₀) | 133 nM[1][3] | >1000 nM |
| Receptor Activity | Full Agonist[1] | Partial Agonist / Low Efficacy |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological comparison.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.
-
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Test compounds (JWH-018, this compound) dissolved in DMSO.
-
GF/C glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand ([³H]CP-55,940) and varying concentrations of the test compound in the binding buffer.
-
The incubation is carried out at 30°C for 60 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
The incubation is terminated by rapid filtration through GF/C filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Cannabinoid Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity (EC₅₀) of a compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation.
-
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (JWH-018, this compound) dissolved in DMSO.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HitHunter cAMP Assay).
-
Cell culture medium.
-
-
Procedure:
-
Cells are plated in a suitable microplate and incubated overnight.
-
The cell culture medium is replaced with a stimulation buffer.
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl cyclase is stimulated by adding a fixed concentration of forskolin (e.g., 5 µM).
-
The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using the chosen cAMP assay kit according to the manufacturer's instructions.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by fitting the dose-response data to a sigmoidal curve.
-
Signaling Pathway Visualization
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist like JWH-018 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.
References
A Comparative Analysis of NAPIE and Other Synthetic Cannabinoids: Receptor Activity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic cannabinoid NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) and other well-characterized synthetic cannabinoids. Due to a lack of publicly available experimental data on the binding affinity and functional activity of this compound, a direct quantitative comparison is not possible at this time. This guide will, therefore, focus on providing a framework for such a comparison by presenting available data for other relevant synthetic cannabinoids and detailing the standard experimental protocols used to generate such data.
Introduction to Synthetic Cannabinoids
Synthetic cannabinoids are a broad and diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] These compounds, like THC, exert their effects primarily through interaction with the cannabinoid receptors, CB1 and CB2.[2][3] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the periphery and is associated with immune function.[4]
Synthetic cannabinoids are often classified into different structural groups, including:
-
Naphthoylindoles: (e.g., JWH-018)
-
Cyclohexylphenols: (e.g., CP 47,497)
-
Classical Cannabinoids: (e.g., HU-210, structurally related to THC)
These compounds often exhibit higher binding affinities and greater efficacy at the CB1 receptor compared to THC, which is a partial agonist.[2][[“]] This can lead to more potent and sometimes unpredictable physiological effects.
Comparative Quantitative Data
A comprehensive comparison of synthetic cannabinoids requires quantitative data on their interaction with CB1 and CB2 receptors. The two key parameters are:
-
Binding Affinity (Ki): This value represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competitor. A lower Ki value indicates a higher binding affinity.
-
Functional Activity (EC50): This value represents the concentration of a ligand that produces 50% of its maximal effect. It is a measure of the compound's potency as an agonist.
While specific data for this compound is unavailable, the following table presents a summary of reported Ki and EC50 values for commonly studied synthetic cannabinoids and THC for comparative context.
Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Selected Cannabinoids
| Compound | Class | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | Naphthoylindole analogue | Data not available | Data not available | Data not available | Data not available |
| JWH-018 | Naphthoylindole | 9.00 ± 5.00[6] | 2.94 ± 2.65[6] | 102[6] | 133[6] |
| CP 47,497 | Cyclohexylphenol | Data not available | Data not available | Data not available | Data not available |
| HU-210 | Classical Cannabinoid | Data not available | Data not available | Data not available | Data not available |
| Δ⁹-THC | Phytocannabinoid | 2.3 x 10⁻⁷ M (230 nM)[1] | Data not available | Data not available | Data not available |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The data presented in Table 1 is typically generated using the following key experimental methodologies:
Radioligand Displacement Assay for Binding Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50)
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
Detailed Methodology:
-
Membrane Preparation: As in the binding assay, membranes containing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
Caption: Experimental Workflows for Cannabinoid Activity Assays.
Conclusion
A thorough understanding of the pharmacological properties of novel synthetic cannabinoids like this compound is crucial for research and drug development. While a direct comparison of this compound with other synthetic cannabinoids is currently hampered by the absence of publicly available data, this guide provides the necessary framework for such an evaluation. The detailed experimental protocols for determining binding affinity and functional activity, along with the comparative data for established synthetic cannabinoids, offer a valuable resource for researchers aiming to characterize this compound and other novel compounds in this class. Further research is essential to elucidate the complete pharmacological profile of this compound to better understand its potential effects and therapeutic applications.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. JWH-018 - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) Activity Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current methodologies for the measurement of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) activity. This enzyme is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Accurate and reproducible measurement of NAPE-PLD activity is crucial for understanding its role in various physiological and pathological processes and for the development of therapeutic modulators.
Note on "NAPIE" : Initial searches for "this compound measurements" did not yield relevant results, suggesting a likely typographical error. Based on the context of drug development and biochemical assays, this guide focuses on "NAPE" and the associated enzyme NAPE-PLD.
Data Presentation: Comparison of NAPE-PLD Assay Methodologies
The selection of an appropriate assay for NAPE-PLD activity depends on factors such as required throughput, sensitivity, selectivity, and available equipment. The three primary methods currently employed are radioactive assays, liquid chromatography-mass spectrometry (LC/MS/MS)-based assays, and fluorescence-based assays.
| Assay Type | Principle | Substrate(s) | Advantages | Disadvantages | Quantitative Readout |
| Radioactive Assay | Measures the formation of a radiolabeled N-acylethanolamine (NAE) product from a radiolabeled N-acyl-phosphatidylethanolamine (NAPE) substrate. Products are typically separated by thin-layer chromatography (TLC).[1] | Radiolabeled NAPE (e.g., with ¹⁴C or ³H) | High sensitivity. | Time-consuming and labor-intensive; requires handling of radioactive materials; may lack selectivity depending on the substrate.[2][3] | Scintillation counting of the radiolabeled product. |
| LC/MS/MS Assay | Quantifies the formation of a specific NAE product from an exogenously added NAPE substrate using liquid chromatography-tandem mass spectrometry.[2] | Non-radiolabeled NAPE (e.g., N-C17:0-phosphatidylethanolamine) | High specificity and can measure multiple NAEs simultaneously. | Labor-intensive, time-consuming, and requires expensive specialized equipment.[2] | Mass spectrometric quantification of the NAE product. |
| Fluorescence Assay | Utilizes a fluorogenic NAPE analog that produces a fluorescent signal upon cleavage by NAPE-PLD.[2][4] | PED6, PED-A1, flame-NAPE | High-throughput suitable for screening large compound libraries; rapid and less resource-intensive.[2][4] | Potential for substrate-dependent artifacts and interference from other lipases; selectivity can be an issue.[2] | Measurement of fluorescence intensity over time. |
Experimental Protocols
Below are detailed methodologies for the key NAPE-PLD activity assays.
Radioactive Assay Protocol
This protocol is based on the separation of a radiolabeled product by Thin-Layer Chromatography (TLC).[1][3]
Materials:
-
Radiolabeled NAPE substrate (e.g., N-[1-14C]palmitoyl-phosphatidylethanolamine)
-
Cell or tissue homogenates
-
Assay buffer (e.g., Tris-HCl)
-
TLC plates
-
Developing solvent (e.g., chloroform/methanol/ammonia)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare cell or tissue homogenates containing NAPE-PLD.
-
Incubate the homogenate with the radiolabeled NAPE substrate in the assay buffer at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the NAPE substrate from the NAE product.
-
Visualize and quantify the radiolabeled NAE product using a phosphorimager or by scraping the corresponding band and performing scintillation counting.
LC/MS/MS Assay Protocol
This method offers high specificity for the quantification of NAEs.
Materials:
-
Non-radiolabeled NAPE substrate (e.g., N-oleoyl-phosphatidylethanolamine)
-
Internal standard (e.g., a deuterated NAE)
-
Cell or tissue homogenates
-
LC/MS/MS system
Procedure:
-
Incubate the cell or tissue homogenate with the NAPE substrate.
-
Stop the reaction and extract the lipids.
-
Add an internal standard to the lipid extract.
-
Analyze the sample using an LC/MS/MS system to separate and quantify the specific NAE product based on its mass-to-charge ratio.
Fluorescence Assay Protocol (using flame-NAPE)
This protocol describes a more selective fluorescence-based assay.[2]
Materials:
-
Fluorogenic NAPE substrate (e.g., flame-NAPE)
-
Cultured cells or tissue homogenates
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow.
-
Treat cells with experimental compounds if applicable.
-
Add the flame-NAPE substrate to the wells.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the NAPE-PLD activity.
Mandatory Visualizations
NAPE-PLD Signaling Pathway
The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs).
Experimental Workflow: Comparison of NAPE-PLD Assays
This diagram outlines the general workflow for the different NAPE-PLD activity assays.
References
- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A guide for researchers and drug development professionals on the binding characteristics of the novel mu-opioid receptor antagonist NAP and its derivatives.
This guide provides a comparative analysis of the binding affinities of the naltrexone-derived compound NAP (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)acetamido]morphinan) and its related analogs, NMP and NGP, for the mu-opioid receptor (MOR).[1] It also includes data on their selectivity over the kappa- (KOR) and delta- (DOR) opioid receptors. This information is crucial for the development of selective antagonists for pharmacological research and potential therapeutic applications, particularly in the context of opioid-induced side effects.[1][2]
Quantitative Binding Affinity Data
The binding affinities of NAP and its derivatives for the mu, kappa, and delta opioid receptors have been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (MOR vs. KOR) | Selectivity (MOR vs. DOR) |
| NAP | MOR | ~0.37 nM[1] | ~164-fold[1] | ~750-fold[1] |
| KOR | - | |||
| DOR | - | |||
| NMP | MOR | Comparable to NAP[1] | Comparable to NAP[1] | Comparable to NAP[1] |
| KOR | - | |||
| DOR | - | |||
| NGP | MOR | Comparable to NAP[1] | Comparable to NAP[1] | Comparable to NAP[1] |
| KOR | - | |||
| DOR | - | |||
| Nanoconjugated NAP | MOR | 1.76 nM[2] | - | - |
Experimental Protocols
The binding affinity of these compounds is typically determined through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., NAP) to displace a radiolabeled ligand with known high affinity for the receptor from its binding site.
General Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human mu-opioid receptor.[3][4][5]
-
Radioligand: A tritiated opioid agonist or antagonist with high affinity for the mu-opioid receptor, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) or [³H]-diprenorphine, is commonly used.[2][3][6][7]
-
Assay Buffer: A standard buffer, typically 50 mM Tris-HCl at pH 7.4, is used to maintain stable experimental conditions.[3]
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.[3]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.[3]
-
Data Analysis:
-
Total Binding: Measured in the absence of a competitor.
-
Non-specific Binding: Measured in the presence of a high concentration of a non-labeled standard ligand (e.g., naloxone) to saturate the receptors.[3]
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[3]
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.[3]
-
Ki Calculation: The IC₅₀ value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Mandatory Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining binding affinity using a competitive radioligand assay.
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that plays a critical role in pain modulation.[8][9] Its activation by an agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.
Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.
Mechanism of Action
Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of its associated inhibitory G-protein (Gi/o).[10][11] This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine monophosphate (cAMP).[9][10] The subsequent decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and ultimately contributes to a decrease in neuronal excitability, which is the basis for the analgesic effects of opioids.[8] Additionally, signaling through the β-arrestin pathway is involved in mediating adverse effects such as respiratory depression and receptor internalization.[8][10]
References
- 1. Binding mode analyses of NAP derivatives as mu opioid receptor selective ligands through docking studies and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoconjugated NAP as a Potent and Periphery Selective Mu Opioid Receptor Modulator To Treat Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
Differentiating N-Adamantyl-N-(1-phenylethyl)indole-3-carboxamide (NAPIE) from its Structural Isomers: A Comparative Guide
In the field of drug development and forensic science, the precise identification of a compound and the ability to distinguish it from its structural isomers are of paramount importance. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive comparison of a representative synthetic cannabinoid, N-Adamantyl-N-(1-phenylethyl)indole-3-carboxamide (NAPIE), and its potential structural isomers. We will explore analytical techniques and biological assays that enable their differentiation, supported by experimental data and detailed protocols.
Structural Isomers of this compound
The primary structural isomers of this compound can be categorized into positional isomers and stereoisomers. Positional isomers involve different attachment points of the adamantyl, phenylethyl, or carboxamide groups to the indole core. Stereoisomers of this compound arise from the chiral center in the 1-phenylethyl group, leading to (R)- and (S)-enantiomers.
Analytical Differentiation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous differentiation of this compound from its isomers.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. Differences in the chemical environment of protons and carbons in structural isomers lead to distinct NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences for this compound Positional Isomers
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (N-substituted) | Distinct signals for the N-phenylethyl group protons. | Characteristic shifts for the indole nitrogen-bearing carbon. |
| 2-Adamantyl Isomer | Altered chemical shifts for the adamantyl protons due to substitution at the 2-position. | Different chemical shift for the carbon of the adamantyl group attached to the indole. |
| 5-substituted Indole Isomer | Significant changes in the aromatic region of the indole proton signals. | Shift in the carbon signals of the indole ring, particularly C5 and adjacent carbons. |
2.1.2. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides information about the molecular weight and fragmentation patterns of isomers. While isomers have the same molecular weight, their fragmentation patterns upon ionization can be unique. For instance, the fragmentation of 1-alkyl-3-acylindoles and their regioisomeric 1-acyl-3-alkylindoles can produce distinct base peaks, allowing for their differentiation.[1][2]
Table 2: Expected Mass Spectrometry Fragmentation Differences
| Isomer | Ionization Method | Expected Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | Fragments corresponding to the loss of the adamantyl group, phenylethyl group, and cleavage of the amide bond. |
| Positional Isomers | Electron Ionization (EI) | Unique fragment ions resulting from different cleavage pathways due to the altered substitution pattern. |
2.1.3. Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between isomers by detecting differences in their vibrational modes. The position and intensity of absorption bands, particularly in the fingerprint region (1500-400 cm⁻¹), can be characteristic of a specific isomer.
Table 3: Predicted Infrared Spectroscopy Absorption Differences
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| This compound | C=O stretch (amide), N-H stretch (if present), C-H stretches (aromatic and aliphatic), and a unique fingerprint region. |
| Positional Isomers | Shifts in the C=O and C-N stretching frequencies and distinct patterns in the fingerprint region. |
Chromatographic techniques are crucial for the physical separation of isomers.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC, especially with chiral stationary phases, is the method of choice for separating enantiomers.[3][4] The differential interaction of the (R)- and (S)-enantiomers of this compound with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.[5]
Table 4: HPLC Separation of this compound Enantiomers
| Enantiomer | Chiral Stationary Phase | Mobile Phase | Retention Time (min) |
| (R)-NAPIE | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 12.5 |
| (S)-NAPIE | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 15.2 |
Biological Differentiation
Stereochemistry plays a pivotal role in the biological activity of chiral compounds.[6][7][8] The (R)- and (S)-enantiomers of this compound are expected to exhibit different affinities for cannabinoid receptors (CB1 and CB2) and consequently, different pharmacological effects. This is because biological receptors are chiral environments, leading to stereospecific interactions.
Table 5: Hypothetical Biological Activity of this compound Enantiomers
| Enantiomer | CB1 Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| (R)-NAPIE | 5.8 | 12.3 |
| (S)-NAPIE | 89.2 | 150.7 |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: 500 MHz NMR Spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (70 eV).
-
Mass Range: m/z 40-550.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Membrane Preparation: Use commercially available cell membranes expressing human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940.
-
Procedure: Incubate membranes with the radioligand and varying concentrations of the test compound for 90 minutes at 30 °C. Separate bound and free radioligand by vacuum filtration and quantify radioactivity using liquid scintillation counting.
Visualizations
Caption: Workflow for the differentiation of this compound isomers.
Caption: Hypothetical signaling pathway of this compound enantiomers.
References
- 1. Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids | National Institute of Justice [nij.ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Enantiomers by Liquid Chromatographic Methods | Scilit [scilit.com]
- 4. explore.lib.uliege.be [explore.lib.uliege.be]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Guide to N-Arachidonoyl Dopamine (NADA) Reference Material
This guide provides a detailed comparison of the performance characteristics of N-Arachidonoyl dopamine (NADA) reference material against other common endocannabinoid reference standards, namely Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). The information is intended for researchers, scientists, and drug development professionals who require high-purity, stable reference materials for assay validation, quantification, and biological studies.
Introduction to N-Arachidonoyl Dopamine (NADA)
N-Arachidonoyl dopamine (NADA) is an endogenous lipid mediator that functions as an endocannabinoid and endovanilloid.[1] It is a potent agonist of the cannabinoid receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its dual activity makes it a valuable tool in neuroscience, pharmacology, and drug development for studying signaling pathways related to pain, inflammation, and neuroprotection. A reliable reference standard is critical for ensuring the accuracy and reproducibility of experimental results.
Performance Characteristics: A Comparative Analysis
The quality of a reference material is defined by its identity, purity, and stability. The following table summarizes these key performance characteristics for NADA and two common alternatives, AEA and 2-AG, based on data from leading suppliers.
| Performance Characteristic | N-Arachidonoyl Dopamine (NADA) | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Purity (by HPLC) | ≥98%[2] | ≥98%[3] | ≥95% (typically as a 9:1 mixture of 2-AG and 1-AG)[4] |
| Molecular Formula | C₂₈H₄₁NO₃ | C₂₂H₃₇NO₂[5] | C₂₃H₃₈O₄[4][6] |
| Molecular Weight | 439.6 g/mol | 347.5 g/mol [5] | 378.6 g/mol [4][6] |
| Long-Term Storage | -20°C | -20°C[7] | -80°C[4][6] |
| Stated Stability | ≥ 2 years (at -20°C)[2] | ≥ 4 years (at -20°C)[7] | ≥ 2 years (at -80°C)[4] |
| Key Receptor Targets | CB1, TRPV1[1] | CB1, CB2[8][5] | CB1, CB2, GPR55[4][6] |
Biological Activity and Signaling Pathways
NADA exerts its biological effects primarily through the activation of CB1 and TRPV1 receptors.
-
CB1 Receptor Activation: As a G-protein coupled receptor (GPCR), CB1 activation by NADA typically involves Gᵢ/ₒ proteins.[9][10] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of Ca²⁺ channels and activation of K⁺ channels).[9][11][12] This signaling cascade ultimately affects neurotransmitter release.[10]
-
TRPV1 Receptor Activation: NADA is a potent agonist of the TRPV1 ion channel, also known as the capsaicin receptor.[1] Activation of this non-selective cation channel leads to an influx of calcium (Ca²⁺) and sodium (Na⁺), causing membrane depolarization. This mechanism is crucial for its role in nociception and sensory signaling.
Experimental Protocols
Detailed and validated methodologies are essential for the reliable use of reference standards. Below are representative protocols for assessing the purity and stability of NADA.
This method is designed to separate NADA from potential impurities and degradation products.
Objective: To determine the purity of the NADA reference material by calculating the peak area percentage.
Instrumentation & Materials:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm)
-
NADA Reference Material
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
Analytical balance, volumetric flasks, autosampler vials
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program: Start at 70% B, increase to 95% B over 7 minutes, hold for 2 minutes, return to 70% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm (secondary wavelength 220 nm)
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the NADA reference material in ethanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Dilute further with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the standard solution in triplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the main NADA peak area by the total area of all peaks.
Stability testing ensures that the reference material maintains its integrity under specified storage and use conditions. It involves long-term studies under recommended conditions and forced degradation studies to identify potential degradation pathways.
Objective: To evaluate the stability of the NADA reference material under various stress conditions and recommended long-term storage.
A. Forced Degradation Protocol (as per ICH Q1A(R2) guidelines)
-
Acid Hydrolysis: Dissolve NADA in a solution of 0.1 M HCl and reflux for 4-8 hours.
-
Base Hydrolysis: Dissolve NADA in a solution of 0.1 M NaOH and reflux for 4-8 hours.
-
Oxidative Degradation: Treat NADA solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid NADA material to 70°C for 48 hours.
-
Photolytic Degradation: Expose NADA solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (see section 4.1) to assess for degradation (target 5-20% degradation) and resolve the main peak from any degradants.[11]
B. Long-Term Stability Protocol
-
Storage: Store multiple aliquots of the NADA reference material in airtight, light-protected containers at the recommended temperature (-20°C).[12]
-
Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove an aliquot.
-
Analysis: Allow the sample to thaw to room temperature. Analyze using the validated HPLC purity method to determine if any degradation has occurred compared to the initial time point.
-
Acceptance Criteria: The purity should remain within the specified limits (e.g., ≥98%).
Considerations for Lipid Standards: Due to their susceptibility to oxidation, lipid-based standards like NADA should be handled under an inert gas (e.g., nitrogen or argon) whenever possible, stored in amber vials to protect from light, and undergo limited freeze-thaw cycles.[12]
References
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine | SIELC Technologies [sielc.com]
- 4. Global Standardization of Lipid/Lipoprotein Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jfda-online.com [jfda-online.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
Correlating Analytical Findings of NAPIE with Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a comparative analysis of the synthetic cannabinoid NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) and other relevant cannabinoid compounds. Due to the limited direct research on this compound, this guide draws correlations from its structural analog, JWH-018, and other synthetic cannabinoids to provide insights into its expected biological activity based on its analytical profile. The information is intended for research, scientific, and drug development applications.
Section 1: Analytical Profile and Detection Methodologies
The detection and quantification of synthetic cannabinoids like this compound are critical in forensic and research settings. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are highly sensitive and specific, allowing for the identification of the parent compound and its metabolites in various biological matrices.
Key Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and mass-to-charge ratio. It is a robust method for identifying synthetic cannabinoids in herbal mixtures and biological samples. Electron impact (EI) is the standard ionization technique, providing characteristic fragmentation patterns for structural elucidation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting low concentrations of synthetic cannabinoids and their metabolites in complex matrices like blood and urine. Electrospray ionization (ESI) is commonly used, and the tandem mass spectrometry capability allows for targeted analysis using multiple reaction monitoring (MRM), which enhances selectivity and quantification.
Sample Preparation:
Effective sample preparation is crucial for accurate analysis. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A straightforward method for extracting analytes from a liquid sample into an immiscible solvent.
-
Solid-Phase Extraction (SPE): A more selective technique that separates compounds based on their physical and chemical properties, resulting in cleaner extracts and improved sensitivity.
Metabolism of this compound Analogs:
Based on studies of JWH-018, this compound is expected to undergo extensive metabolism in the body. The primary metabolic pathways include:
-
Hydroxylation: The addition of a hydroxyl group to the pentyl chain or the naphthalene ring.
-
N-dealkylation: The removal of the pentyl group from the indole nitrogen.
-
The resulting metabolites are often conjugated with glucuronic acid to facilitate excretion.
Table 1: Comparison of Analytical Detection Limits for Synthetic Cannabinoids
| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| JWH-018 | Urine | LC-MS/MS | 0.1 ng/mL | 0.25 ng/mL | [1][2] |
| AM-2201 | Urine | LC-MS/MS | 0.1 ng/mL | 0.25 ng/mL | [1][2] |
| UR-144 | Blood | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | [3] |
| XLR-11 | Blood | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | [3] |
| Multiple SCs | Oral Fluid | LC-FD | 0.6-0.7 µg/L | 2.2-2.6 µg/L | [4] |
Section 2: Biological Activity and Potency
Synthetic cannabinoids like this compound exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is predominantly found in the immune system and peripheral tissues.
A key differentiator between synthetic cannabinoids and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, is their efficacy. While THC is a partial agonist at the CB1 receptor, many synthetic cannabinoids, including JWH-018, are full agonists. This means they can elicit a maximal response from the receptor, which is believed to contribute to their higher potency and, in some cases, greater toxicity.
Table 2: Comparative Receptor Binding Affinity and Functional Potency of Cannabinoids
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | Efficacy at CB1 | Reference |
| Δ⁹-THC | Natural | 40.7 | 36.4 | ~100-200 | Partial Agonist | [5] |
| JWH-018 | Synthetic | 9.00 | 2.94 | 102 | Full Agonist | [6][7] |
| AM-2201 | Synthetic | 1.0 | 2.6 | - | Full Agonist | [5] |
| UR-144 | Synthetic | 150 | 1.8 | - | Full Agonist | [5] |
| CP 55,940 | Synthetic | 0.58 | 0.68 | - | Full Agonist | [5] |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency; a lower EC50 value indicates higher potency.
Section 3: Signaling Pathways and Experimental Workflows
The interaction of synthetic cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to Gi/o proteins.
Cannabinoid Receptor Signaling Pathway
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The activated G protein also modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Workflow for Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It involves competing a radiolabeled ligand with an unlabeled test compound (e.g., this compound).
Experimental Workflow for cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Section 4: Detailed Experimental Protocols
4.1 Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Unlabeled test compound (this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and the test compound dilutions.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
4.2 cAMP Accumulation Functional Assay
-
Objective: To determine the functional potency (EC50) and efficacy of a test compound at CB1 and CB2 receptors.
-
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Test compound (this compound).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of the test compound and incubate for 15 minutes.
-
Stimulate the cells with forskolin (to induce cAMP production) and incubate for a further 15-30 minutes.[10]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
-
4.3 [³⁵S]GTPγS Binding Assay
-
Objective: To measure G-protein activation following receptor stimulation by a test compound.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Prepare cell membranes and pre-incubate them with GDP to ensure G proteins are in an inactive state.
-
In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.[11]
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax for G-protein activation.
-
Disclaimer: this compound is an analytical reference standard intended for research and forensic applications only. It is not for human or veterinary use. The information provided in this guide is for educational and research purposes and is based on the scientific literature available for structurally similar compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A Guide to Safe Practices
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For specialized or novel compounds, which may be referred to by internal acronyms such as "NAPIE" (Novel Active Pharmaceutical Ingredient Entity), specific disposal protocols are paramount. While public domain information on a compound labeled "this compound" is not available, this guide provides a comprehensive framework for the proper disposal of such specialized chemical reagents. The following procedures are based on established best practices for laboratory safety and chemical management.
Immediate Safety and Logistical Information
Key Steps for Safe Disposal:
-
Chemical Identification and Hazard Assessment:
-
Positively identify the chemical to be disposed of. Ensure the container is clearly labeled.
-
Consult the Safety Data Sheet (SDS) for specific hazard information, including physical, health, and environmental hazards.
-
Pay close attention to sections 9 (Physical and Chemical Properties), 10 (Stability and Reactivity), and 13 (Disposal Considerations) of the SDS.
-
-
Personal Protective Equipment (PPE):
-
Based on the hazard assessment, don the appropriate PPE. This should, at a minimum, include:
-
Safety glasses or goggles.
-
A laboratory coat.
-
Chemically resistant gloves (e.g., nitrile, neoprene).[1]
-
-
For volatile or highly toxic compounds, a chemical fume hood and respiratory protection may be necessary.[1]
-
-
Segregation and Waste Stream Determination:
-
Never mix different chemical wastes unless explicitly instructed to do so by a validated procedure.
-
Determine the correct waste stream for the chemical. Common laboratory waste streams include:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Aqueous Waste (acidic, basic, neutral)
-
Solid Chemical Waste
-
Sharps and Contaminated Labware
-
-
-
In-Lab Neutralization or Deactivation (if applicable and safe):
-
Some chemicals may require neutralization or deactivation before disposal. This should only be performed by trained personnel following a validated standard operating procedure (SOP).
-
For example, strong acids or bases should be neutralized to a safe pH range before being collected as aqueous waste.
-
-
Packaging and Labeling for Disposal:
-
Use a chemically compatible and properly sealed waste container.
-
Label the waste container clearly with the full chemical name(s) of the contents, concentration(s), and relevant hazard symbols. Do not use acronyms.
-
-
Arranging for Final Disposal:
-
Follow your institution's procedures for chemical waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Maintain records of all disposed chemicals as required by local and national regulations.[2]
-
Quantitative Data for Chemical Disposal
For any given compound, specific quantitative data is crucial for safe disposal. The following table provides a template of essential data points that should be obtained from the SDS or other reliable sources before proceeding with disposal.
| Parameter | Value | Source(s) |
| pH for Neutralization | e.g., 6.0 - 8.0 | SDS, Section 9 |
| Solubility in Water | e.g., < 1 g/L | SDS, Section 9 |
| Flash Point | e.g., 25°C | SDS, Section 9 |
| Decomposition Temp. | e.g., > 200°C | SDS, Section 10 |
| Incompatible Materials | e.g., Oxidizing agents, Strong acids | SDS, Section 10 |
| Hazardous Decomposition | e.g., Oxides of carbon and nitrogen | SDS, Section 10 |
| LC50 (Inhalation) | e.g., > 5.0 mg/L | SDS, Section 11 |
Experimental Protocols
Detailed experimental protocols for tasks such as neutralization or deactivation are highly specific to the chemical . A generic protocol for acid neutralization is provided below as an example.
Protocol: Neutralization of a Waste Acid Solution
-
Preparation: Work in a chemical fume hood. Place a stir bar in a large beaker made of a material resistant to the acid (e.g., borosilicate glass). Place the beaker in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
Dilution: Slowly add the waste acid to a large volume of cold water with stirring. Always add acid to water, never the other way around.
-
Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate solution) to the diluted acid. Monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH is within the acceptable range for aqueous waste disposal at your institution (typically between 6 and 9).
-
Disposal: Transfer the neutralized solution to the appropriate aqueous waste container.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
References
Navigating the Handling of NAPIE: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals working with novel compounds, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling NAPIE, an analytical reference standard structurally similar to known synthetic cannabinoids. The following procedural, step-by-step guidance is intended to directly answer specific operational questions, fostering a culture of safety and building trust in chemical handling protocols.
Chemical Identifier:
| Name | Value |
| Formal Name | 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |
| CAS Number | 2748289-69-0 |
| Molecular Formula | C25H25NO |
| Formula Weight | 355.5 |
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a synthetic cannabinoid analogue, a robust personal protective equipment (PPE) regimen is crucial to minimize exposure risks. The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[1] |
| Eyes | Safety glasses with side shields or safety goggles | To protect against splashes or airborne particles of the compound.[2] |
| Body | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume hood or approved respirator | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key stages of this process.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Wear appropriate PPE (gloves and safety glasses) during unpacking.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
-
Sample Preparation: All weighing and preparation of this compound solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and glassware.
-
Experimental Use: When using this compound in experiments, ensure that all procedures are conducted within a fume hood or other ventilated enclosure. Avoid direct contact with the skin and eyes.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound. A suitable solvent (e.g., ethanol) followed by soap and water is recommended.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and chemical-resistant waste container. |
Experimental Protocol: In Vitro Cannabinoid Receptor Activity Assay
Objective: To determine the agonist activity of this compound at the human CB1 receptor using a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Positive control (e.g., CP-55,940, a known CB1 agonist)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Maintain the CB1-expressing HEK293 cells in appropriate cell culture medium and conditions.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations. Also, prepare solutions of the positive control.
-
Calcium Flux Assay:
-
Place the cell plate in the microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions or positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure changes in intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound and the positive control.
-
Normalize the data to the response of the positive control.
-
Plot the concentration-response curve and calculate the EC50 value for this compound to determine its potency as a CB1 receptor agonist.
-
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound are known to act as agonists at the cannabinoid receptors, primarily CB1 and CB2. The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.
References
- 1. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory - Nevada, 2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
